N,N'-o-phenylenedimaleimide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFVWIGGYXLXPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00156935 | |
| Record name | N,N'-2-Phenylenedimaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13118-04-2 | |
| Record name | N,N′-o-Phenylenedimaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13118-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-2-Phenylenedimaleimide | |
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| Record name | 13118-04-2 | |
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| Record name | N,N'-2-Phenylenedimaleimide | |
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| Record name | N,N'-(o-phenylene)dimaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.754 | |
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| Record name | N,N'-2-PHENYLENEDIMALEIMIDE | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Guide: N,N'-(o-Phenylene)dimaleimide (CAS 13118-04-2)
A Structural Biology & Bioconjugation Handbook
Executive Summary
CAS 13118-04-2 , chemically known as N,N'-(o-Phenylene)dimaleimide (or 1,2-Bismaleimidobenzene), is a specialized homobifunctional cross-linking reagent used extensively in protein biochemistry and polymer science. Unlike flexible aliphatic cross-linkers, this compound features a rigid aromatic ortho-phenylene core, providing a short, constrained spacer arm.
In drug development and structural biology, it serves as a critical molecular ruler. It is employed to probe the proximity of sulfhydryl (thiol) groups in proteins, stabilize quaternary structures, and map the topology of membrane receptors. This guide details its physicochemical profile, reaction mechanisms, and validated experimental protocols.
Physicochemical Characterization
The unique utility of N,N'-(o-Phenylene)dimaleimide stems from its rigid aromatic scaffold, which restricts the degrees of freedom between linked moieties, offering precise distance constraints (~6–10 Å).
Table 1: Physical and Chemical Properties
| Property | Data | Note |
| Chemical Name | N,N'-(1,2-Phenylene)dimaleimide | Also known as o-PDM or 1,2-Dimaleimidobenzene |
| CAS Number | 13118-04-2 | |
| Molecular Formula | C₁₄H₈N₂O₄ | |
| Molecular Weight | 268.22 g/mol | |
| Appearance | Yellow to bright yellow powder | Color intensity may vary with purity |
| Melting Point | 245–247 °C (decomposes) | High thermal stability due to aromatic core |
| Solubility (Organic) | Soluble in DMF, DMSO, Acetone | Poor solubility in non-polar solvents (Hexane) |
| Solubility (Aqueous) | Insoluble | Must be dissolved in organic solvent before adding to aqueous buffer |
| Reactive Group | Maleimide (x2) | Specific for sulfhydryls (-SH) at pH 6.5–7.5 |
| Spacer Arm Length | ~6.0 – 9.0 Å | Rigid, non-cleavable |
Mechanism of Action: Thiol-Maleimide Chemistry
The core utility of CAS 13118-04-2 lies in the Michael addition reaction. The maleimide double bond acts as an electrophile, susceptible to nucleophilic attack by the thiolate anion of cysteine residues.
-
Specificity: At physiological pH (6.5–7.5), the reaction is highly specific for sulfhydryls. At pH > 8.0, primary amines (Lysine) may compete, leading to non-specific cross-linking.
-
Stability: The resulting thioether linkage is stable to hydrolysis and reducing agents (unless harsh conditions are applied), making it permanent.
Diagram 1: Thiol-Maleimide Reaction Mechanism
The following diagram illustrates the nucleophilic attack of a protein cysteine residue on the maleimide ring of the cross-linker.
Caption: The Michael addition mechanism where a thiolate anion attacks the maleimide double bond, forming a stable thioether linkage.
Validated Experimental Protocol: Protein Cross-Linking
Objective: To cross-link two interacting cysteine residues (inter- or intramolecular) to verify proximity or stabilize a protein complex.
Reagents Required:
-
Target Protein: Purified, in a buffer free of reducing agents (NO DTT, NO
-Mercaptoethanol). -
Buffer: PBS (pH 7.2) or HEPES (pH 7.5). Avoid Tris if pH > 8.0.
-
Cross-linker Stock: 20 mM N,N'-(o-Phenylene)dimaleimide in dry DMSO.
-
Quenching Agent: 1 M DTT or
-Mercaptoethanol.
Step-by-Step Workflow
-
Protein Preparation:
-
Dialyze the protein sample to remove any reducing agents. Reducing agents will compete with the protein for the cross-linker, nullifying the experiment.
-
Adjust protein concentration to 10–50
M.
-
-
Reagent Solubilization:
-
Weigh ~1 mg of CAS 13118-04-2.
-
Dissolve in anhydrous DMSO to create a 20 mM stock solution. Note: Prepare fresh. Maleimides hydrolyze slowly in moisture.
-
-
Cross-Linking Reaction:
-
Add the cross-linker stock to the protein solution.
-
Ratio: Use a 2-fold to 10-fold molar excess of cross-linker over protein thiol groups.
-
Mixing: Gently vortex immediately.
-
Incubation: Incubate at Room Temperature (25°C) for 30–60 minutes or at 4°C for 2–4 hours.
-
-
Quenching:
-
Stop the reaction by adding DTT to a final concentration of 10–20 mM.
-
Incubate for 15 minutes. The excess DTT scavenges unreacted maleimides.
-
-
Analysis:
-
Analyze via SDS-PAGE (non-reducing conditions) or LC-MS/MS.
-
Success Indicator: Appearance of a higher molecular weight band (dimer) or a shift in migration due to intramolecular compaction.
-
Diagram 2: Experimental Workflow
This flowchart guides the researcher through the critical decision points of the protocol.
Caption: Operational workflow for cysteine cross-linking using o-PDM, emphasizing the critical removal of reducing agents.
Troubleshooting & Optimization
-
Precipitation: If the cross-linker precipitates upon addition to the aqueous buffer, the local concentration may be too high.
-
Solution: Dilute the DMSO stock further or add the cross-linker in multiple small aliquots while vortexing. Ensure final DMSO concentration is < 5% to avoid protein denaturation.
-
-
No Cross-linking Observed:
-
Cause 1: Cysteines are oxidized (disulfides already formed). Fix: Treat with TCEP, then remove TCEP before adding o-PDM.
-
Cause 2: Cysteines are buried. Fix: Perform reaction in the presence of mild denaturants (e.g., Urea) if studying unfolded states.
-
-
Non-Specific Binding:
-
Cause: pH > 8.0 causing amine reactivity. Fix: Lower pH to 7.0.
-
Safety & Handling
-
Hazards: CAS 13118-04-2 is an irritant to eyes, skin, and the respiratory system.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.
-
Storage: Store at -20°C under desiccant. Moisture causes hydrolysis of the maleimide ring to non-reactive maleamic acid.
References
-
Sigma-Aldrich. N,N′-(o-Phenylene)dimaleimide Product Specification & Safety Data Sheet. Retrieved from
-
Thermo Fisher Scientific. Chemistry of Crosslinking: Maleimide Reaction Chemistry. Retrieved from
-
PubChem. Compound Summary: N,N'-1,2-Phenylenedimaleimide. National Library of Medicine. Retrieved from
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard text for cross-linking protocols).
Technical Guide: Spectroscopic Analysis of N,N'-o-phenylenedimaleimide (OPDM)
Executive Summary
N,N'-o-phenylenedimaleimide (OPDM), often commercially referred to as HVA-2, is a critical bismaleimide cross-linking agent used in polymer chemistry and rubber vulcanization. Its efficacy relies entirely on the integrity of the two maleimide rings.
The primary analytical challenge in OPDM synthesis and quality control is distinguishing the closed-ring bismaleimide from its open-ring precursor, bismaleamic acid , or its hydrolyzed derivatives. This guide provides a definitive spectroscopic framework to validate cyclization and quantify purity, bypassing common pitfalls related to the molecule's steric crowding and limited solubility.
Part 1: Molecular Architecture & Analytical Context
OPDM consists of two maleimide groups attached at the 1,2- (ortho) positions of a benzene ring. Unlike its meta and para counterparts, OPDM exhibits significant steric inhibition of resonance . The bulky maleimide groups cannot lie coplanar with the benzene ring; they are twisted roughly 40-60° out of plane.
Analytical Consequence: This lack of planarity reduces conjugation between the maleimide double bond and the aromatic ring, resulting in distinct shielding patterns in NMR compared to planar maleimides.
The Critical Impurity: N,N'-o-phenylenedimaleamic Acid
Synthesis involves the reaction of maleic anhydride with o-phenylenediamine to form the intermediate maleamic acid , followed by dehydration to the maleimide . Incomplete dehydration leaves the "open" acid form, which is non-functional as a cross-linker.
-
Target Molecule (OPDM): Closed rings, no N-H, no O-H.
-
Impurity (Acid form): Open chain, Amide N-H present, Carboxylic O-H present.
Part 2: FTIR Spectroscopy – The Fingerprint of Cyclization
Fourier Transform Infrared (FTIR) spectroscopy is the rapid-screening tool of choice for monitoring the dehydration reaction. The transition from maleamic acid to maleimide is marked by the emergence of the "Imide Doublet" and the disappearance of N-H/O-H bands.
Key Spectral Assignments (KBr Pellet / ATR)
| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Diagnostic Note |
| C=O[1] (Imide) | Asymmetric Stretch | 1770 – 1790 | Weak/Medium intensity. Distinctive of 5-membered imide rings. |
| C=O (Imide) | Symmetric Stretch | 1700 – 1720 | Very Strong. The primary carbonyl marker. |
| C-N-C | Axial Stretch | 1370 – 1390 | Strong. Confirms the formation of the imide ring structure.[2] |
| C=C (Maleimide) | Ring Bending | 690 & 830 | Diagnostic of the maleimide olefin; distinct from aromatic C-H. |
| C-H (Aromatic) | Out-of-plane bend | 750 – 760 | Characteristic of ortho-disubstituted benzene. |
The "Pass/Fail" Criteria
-
PASS: Distinct doublet at ~1710/1780 cm⁻¹; Clean baseline >3000 cm⁻¹.
-
FAIL: Broad absorption at 3200–3500 cm⁻¹ (Amide N-H / Acid O-H); Presence of Amide I/II bands (~1650/1540 cm⁻¹).
Part 3: NMR Spectroscopy – Structural Validation
Due to the poor solubility of OPDM in chloroform (
Proton NMR ( H-NMR)
The symmetry of OPDM simplifies the spectrum. The molecule possesses a
Protocol: Dissolve ~10 mg OPDM in 0.6 mL DMSO-d6. Heat gently to 40°C if necessary to ensure complete dissolution, but measure at 25°C to prevent peak shifting.
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Maleimide -CH=CH- | 7.15 – 7.25 | Singlet (s) | 4H | The olefinic protons are chemically equivalent and isolated from coupling. A singlet here confirms ring closure. |
| Aromatic H (3,6) | 7.40 – 7.50 | Multiplet (m) | 2H | Part of the AA'BB' system. Closest to the imide nitrogen.[3] |
| Aromatic H (4,5) | 7.55 – 7.65 | Multiplet (m) | 2H | Part of the AA'BB' system. Further from the imide nitrogen.[3] |
| Impurity: Maleamic Acid | 6.0 – 6.5 | Doublets (d) | - | Olefinic protons of the open acid form couple ( |
Senior Scientist Note: If the maleimide signal appears as a doublet or shows satellite peaks, it indicates a loss of symmetry, likely due to mono-hydrolysis (one ring open, one ring closed).
Carbon NMR ( C-NMR)
The
| Carbon Environment | Shift ( | Note |
| C=O (Carbonyl) | 169.5 – 170.5 | Characteristic imide carbonyl. |
| C=C (Maleimide) | 134.5 – 135.5 | The olefinic carbons. |
| Ar-C (Ipso) | 130.0 – 131.0 | Quaternary carbon attached to Nitrogen. |
| Ar-C (CH) | 126.0 – 129.0 | Aromatic ring carbons. |
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision matrix for validating OPDM batches.
Caption: Analytical workflow for OPDM validation. FTIR serves as the initial gatekeeper for cyclization, while NMR confirms molecular symmetry and purity.
Part 5: Experimental Protocol for Purity Determination
To ensure reproducibility in a drug development or high-performance polymer context, follow this self-validating protocol.
Materials
-
Solvent: DMSO-d6 (99.9% D) with 0.03% TMS (Tetramethylsilane) as internal standard. Note: Store over molecular sieves to prevent water uptake.
-
Reference Standard: Maleic anhydride (for impurity tracking).[4]
Step-by-Step Methodology
-
Sample Preparation: Weigh 10.0 mg ± 0.1 mg of dried OPDM into a clean vial.
-
Solvation: Add 0.6 mL DMSO-d6. Sonicate for 60 seconds.
-
Checkpoint: Solution must be clear yellow. Turbidity suggests inorganic salts or polymerized material.
-
-
Acquisition:
-
Set probe temperature to 298 K (25°C).
-
Pulse delay (d1): 10 seconds (Critical for accurate integration of aromatic vs olefinic protons due to relaxation time differences).
-
Scans: 16 (sufficient for >95% purity).
-
-
Processing:
-
Phase correction: Manual.
-
Baseline correction: Polynomial (Bernstein).
-
Referencing: Set TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.
-
-
Calculation:
-
Integrate the maleimide singlet (A) at ~7.2 ppm.
-
Integrate the total aromatic region (B) at 7.4–7.7 ppm.
-
Validation Logic: The ratio
must be (or ). -
Deviation: If
, the maleimide ring has degraded (opened).
-
References
-
National Institute of Standards and Technology (NIST). "Infrared Spectra of Maleimides." NIST Chemistry WebBook, SRD 69. [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, vol. 62, no. 21, 1997, pp. 7512–7515. [Link]
-
Pretze, M., et al. "1H NMR spectrum of maleimide in d6-DMSO." ResearchGate, 2014. [Link]
-
Org. Synth. "N-Phenylmaleimide."[3][5][6] Organic Syntheses, Coll. Vol. 5, p.944 (1973). (Foundational synthesis and characterization reference). [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 3. US4154737A - Preparation of maleimides and dimaleimides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tandf.figshare.com [tandf.figshare.com]
- 6. researchgate.net [researchgate.net]
Precision Locking: A Technical Guide to Homobifunctional Sulfhydryl-Reactive Crosslinkers
Executive Summary
In the architecture of protein conjugation, specificity is the currency of success. While amine-reactive chemistries (e.g., NHS esters) are ubiquitous, they often suffer from stochastic labeling due to the abundance of lysine residues. Homobifunctional sulfhydryl-reactive crosslinkers offer a high-precision alternative, targeting the rarer and more spatially distinct cysteine residues.
This guide provides a technical deep-dive into utilizing these reagents for structural biology, protein interaction mapping, and therapeutic development. It moves beyond basic protocols to explore the mechanistic causality of reaction kinetics, spacer arm physics, and troubleshooting complex conjugation challenges.
Part 1: Chemical Mechanisms & Selection Strategy
The choice between crosslinkers is not merely about spacer length; it is a choice between irreversible stability and reversible exchange .
Maleimide Chemistry (Irreversible)
The dominant chemistry for stable conjugation is the maleimide group.
-
Mechanism: A Michael addition reaction where the thiolate anion (–S⁻) attacks the double bond of the maleimide ring.
-
Outcome: Formation of a stable, non-cleavable thioether bond.[1][2]
-
Kinetics: At pH 6.5–7.5, the reaction rate with sulfhydryls is ~1,000× faster than with amines.[2][3][4][5]
-
Critical Constraint: At pH > 8.0, specificity is lost (amine reaction occurs) and the maleimide ring hydrolyzes to an unreactive maleamic acid.[3]
Pyridyldithiol Chemistry (Reversible)
Reagents like DPDPB utilize disulfide exchange.
-
Mechanism: The protein sulfhydryl attacks the internal disulfide of the reagent, releasing pyridine-2-thione.
-
Outcome: A disulfide bond that can be cleaved later using reducing agents (DTT, TCEP).[2]
-
Utility: Essential for "bait-and-prey" experiments where the crosslink must be reversed to analyze individual components.
Mechanistic Visualization
The following diagram contrasts the reaction pathways and potential side reactions.
Figure 1: Mechanistic pathways of sulfhydryl crosslinking. Note the critical pH dependence of the maleimide pathway to avoid hydrolysis.[3][4][6]
Part 2: The Toolbox (Comparative Analysis)
Selecting the right spacer length (Å) is critical for detecting interactions without inducing artificial aggregation.
| Reagent | Full Name | Spacer (Å) | Chemistry | Cleavability | Solubility | Application Focus |
| BMOE | Bismaleimidoethane | 8.0 | Maleimide | Non-Cleavable | DMSO/DMF | Closely associated subunits; freezing quaternary structure. |
| BMB | 1,4-Bismaleimidobutane | 10.9 | Maleimide | Non-Cleavable | DMSO/DMF | Intermediate distances; often used when BMOE is too rigid. |
| BMH | Bismaleimidohexane | 13.0 | Maleimide | Non-Cleavable | DMSO/DMF | Flexible linkage; high success rate for capturing transient interactions. |
| DTME | Dithiobismaleimidoethane | 13.3 | Maleimide | Cleavable (S-S) | DMSO/DMF | "Transferable" crosslinking; allows release of partners via reduction. |
| DPDPB | 1,4-Di-[3'-(2'-pyridyldithio)-propionamido]butane | 19.9 | Pyridyldithiol | Cleavable (S-S) | DMSO/DMF | Long-range reversible crosslinking; rare but useful for loose complexes. |
Expert Insight: Start with BMH for general interaction mapping. Its 13.0 Å flexible hydrocarbon chain reduces steric hindrance compared to the rigid BMOE. Use DTME if downstream mass spectrometry requires peptide release.
Part 3: Experimental Workflow & Protocols
This protocol assumes the target protein has free surface cysteines. If cysteines are oxidized (disulfides), a reduction step is mandatory.
Phase 1: Preparation (The "Clean" State)
Objective: Ensure free sulfhydryls are available and competing agents are removed.
-
Reduction (If needed): Incubate protein with 5 mM TCEP (preferred over DTT) for 30 min at room temperature.
-
Why TCEP? It is odorless, stable, and does not contain thiols, theoretically allowing it to remain. However, for maleimides, removal is still recommended as TCEP can slowly react with maleimides.
-
-
Desalting (Critical): Pass the sample through a Zeba™ Spin Desalting Column (7K MWCO) equilibrated with Conjugation Buffer (PBS, 1-5 mM EDTA, pH 7.2).
-
Why EDTA? It chelates divalent metals (Cu²⁺, Fe²⁺) that catalyze the oxidation of sulfhydryls back to disulfides.
-
Phase 2: The Crosslinking Reaction
-
Stock Prep: Dissolve crosslinker (e.g., BMH) in high-quality anhydrous DMSO to 10–50 mM. Do not store aqueous stocks.
-
Reaction: Add crosslinker to protein (10–20 fold molar excess).
-
Final solvent concentration: Keep DMSO < 10% (v/v) to prevent denaturation.
-
-
Incubation: 1 hour at Room Temperature or 2 hours at 4°C.
-
Quenching: Add DTT or 2-Mercaptoethanol to a final concentration of 10–20 mM. Incubate for 15 min.
Phase 3: Workflow Visualization
Figure 2: Optimized workflow for sulfhydryl crosslinking. Step 2 is the most common point of failure; residual DTT will neutralize the crosslinker before it reaches the protein.
Part 4: Troubleshooting & Optimization (Expertise)[3]
The "Thiazine Rearrangement"
If conjugating to an N-terminal cysteine, a specific side reaction can occur where the N-terminal amine attacks the succinimide ring, rearranging the stable thioether into a thiazine ring.[3][11]
-
Impact: This can alter the linker length and stability.[12]
-
Solution: Perform conjugation at pH < 7.0 if N-terminal Cys is the target, as the amine (pKa ~8.0) will be protonated and unreactive [1].
Precipitation Issues
Hydrophobic crosslinkers (BMH, BMB) can precipitate in aqueous buffer, causing "cloudy" reactions and poor yield.
-
Solution: Dissolve the crosslinker in dry DMSO first.[13] Add the DMSO solution slowly to the stirring protein solution. If precipitation persists, switch to a PEGylated analog (e.g., BM(PEG)2), which is water-soluble.
Over-Crosslinking
Formation of high-molecular-weight aggregates (smears on Western blot) indicates non-specific or excessive crosslinking.
-
Causality: High protein concentration leads to intermolecular collisions rather than intramolecular stabilization.
-
Correction: Dilute protein to < 1 mg/mL. Perform a titration curve of crosslinker excess (e.g., 2x, 5x, 10x, 20x) to find the "sweet spot."
Part 5: Applications in Drug Development
Structural Elucidation of Biologics
Homobifunctional crosslinkers are used to "freeze" dynamic protein states. By treating a receptor-ligand complex with DTME (13.3 Å), researchers can covalently lock the interaction. Following proteolytic digestion, the crosslinked peptides are analyzed via Mass Spectrometry (XL-MS) to map the binding interface [2].
Stabilizing Multimeric Enzymes
For therapeutic enzymes that require a dimeric state for activity, BMOE (8.0 Å) can introduce a permanent "staple" between subunits. This prevents dissociation at low concentrations (e.g., in the bloodstream), significantly extending the pharmacokinetic half-life [3].
References
-
National Institutes of Health (NIH). Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement. [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Enzymology of Disulfide Cross-linking in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A redox-active crosslinker reveals an essential and inhibitable oxidative folding network in the endoplasmic reticulum of malaria parasites | PLOS Pathogens [journals.plos.org]
- 11. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 가교제 선택 가이드 [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Notes and Protocols for N,N'-o-phenylenedimaleimide in the Synthesis of High-Performance Polymers
Introduction: The Versatility of N,N'-o-phenylenedimaleimide as a Building Block for Advanced Polymers
This compound (o-PDM) is a bifunctional monomer characterized by two reactive maleimide groups attached to an ortho-substituted benzene ring. This unique structural arrangement makes o-PDM a highly effective crosslinking agent and building block for the synthesis of high-performance polymers. The maleimide functionalities can undergo a variety of chemical transformations, most notably Diels-Alder reactions and Michael additions, providing a versatile platform for creating robust and dynamic polymer networks. The proximity of the two maleimide groups on the benzene ring imparts a specific geometry to the crosslinks, influencing the final properties of the material.
The incorporation of o-PDM into polymer backbones is a strategic approach to enhance thermal stability, mechanical strength, and chemical resistance. These improvements are critical for materials used in demanding environments, such as in the aerospace, automotive, and electronics industries. This guide provides a comprehensive overview of the synthesis of o-PDM and its application in creating high-performance, crosslinked polymer systems. Detailed, field-proven protocols are presented to enable researchers and professionals to leverage the unique properties of this valuable monomer.
Core Principles: The Chemistry of Maleimide Crosslinking
The utility of o-PDM in polymer science stems from the reactivity of the maleimide double bond. Two primary reaction pathways are commonly exploited:
-
Diels-Alder Cycloaddition: The maleimide group is an excellent dienophile and readily participates in [4+2] cycloaddition reactions with dienes, such as furan-functionalized polymers. This reaction is thermally reversible, which is a key feature for the development of self-healing and reprocessable thermosets. At elevated temperatures, the retro-Diels-Alder reaction occurs, breaking the crosslinks and allowing the material to be reshaped or healed. Upon cooling, the forward Diels-Alder reaction reforms the crosslinks, restoring the material's properties.
-
Michael Addition: The electron-deficient double bond of the maleimide is susceptible to nucleophilic attack from amines and thiols. This Michael addition reaction is highly efficient and is often employed to create permanent, covalent crosslinks in polymers such as polyamides and polyurethanes, significantly enhancing their network integrity.
The choice of crosslinking chemistry dictates the final properties of the polymer. The reversible nature of the Diels-Alder reaction is ideal for applications requiring stimuli-responsive behavior, while the robust covalent bonds formed through Michael addition are suited for applications demanding high strength and durability.
Synthesis of this compound: A Detailed Protocol
The synthesis of o-PDM is typically a two-step process, starting from o-phenylenediamine and maleic anhydride. The following protocol is based on well-established methods for the synthesis of similar bismaleimides.[1][2][3]
Part 1: Synthesis of the Intermediate N,N'-o-phenylenebismaleamic Acid
This initial step involves the formation of the amic acid intermediate through the reaction of the primary amine groups of o-phenylenediamine with the anhydride functionality of maleic anhydride.
Materials and Equipment:
-
o-Phenylenediamine
-
Maleic Anhydride
-
Anhydrous Acetone (solvent)
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Nitrogen inlet
-
Heating mantle with temperature control
Procedure:
-
Set up the three-necked flask with the mechanical stirrer, dropping funnel, and nitrogen inlet. Ensure the apparatus is dry.
-
Dissolve o-phenylenediamine (1 molar equivalent) in anhydrous acetone in the flask under a nitrogen atmosphere.
-
In a separate beaker, dissolve maleic anhydride (2.1 molar equivalents) in anhydrous acetone.
-
Slowly add the maleic anhydride solution to the stirred o-phenylenediamine solution via the dropping funnel over a period of 30-60 minutes.
-
Maintain the reaction temperature between 40-50°C using the heating mantle.
-
Continue stirring for 2-3 hours after the addition is complete. A precipitate of N,N'-o-phenylenebismaleamic acid will form.
-
Cool the reaction mixture to room temperature and collect the precipitate by vacuum filtration.
-
Wash the solid product with cold acetone to remove any unreacted starting materials.
-
Dry the N,N'-o-phenylenebismaleamic acid in a vacuum oven at 50-60°C until a constant weight is achieved.
Part 2: Cyclodehydration to this compound
The bismaleamic acid intermediate is then chemically dehydrated to form the final bismaleimide product.
Materials and Equipment:
-
N,N'-o-phenylenebismaleamic acid (from Part 1)
-
Acetic Anhydride (dehydrating agent)
-
Anhydrous Sodium Acetate (catalyst)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Heating source (hot plate or water bath)
-
Ice bath
Procedure:
-
In the Erlenmeyer flask, prepare a mixture of acetic anhydride and anhydrous sodium acetate.
-
Add the dried N,N'-o-phenylenebismaleamic acid to this mixture with stirring.
-
Gently heat the suspension to 60-70°C with continuous stirring. The solid will gradually dissolve as the reaction proceeds.
-
Maintain the temperature and continue stirring for 2-4 hours to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the o-PDM product.
-
Pour the cooled mixture into ice water to fully precipitate the product and hydrolyze any remaining acetic anhydride.
-
Collect the solid this compound by vacuum filtration.
-
Wash the product thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, non-polar solvent like hexane to aid in drying.
-
Dry the final product in a vacuum oven at 70-80°C. The purity can be checked by melting point determination and spectroscopic methods (FTIR, NMR).
Application Protocol: Thermally Reversible Crosslinking of a Furan-Functionalized Polymer
This protocol details the use of synthesized o-PDM to create a thermally reversible crosslinked network with a furan-functionalized polymer, leveraging the Diels-Alder reaction. This approach is fundamental to developing self-healing materials.[4][5][6][7]
Materials and Equipment:
-
Furan-functionalized polymer (e.g., furan-grafted polyurethane or polyester)
-
This compound (o-PDM)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Chloroform)
-
Reaction vessel with stirrer and nitrogen inlet
-
Heating mantle with temperature control
-
Vacuum oven
-
Molding press
-
Characterization equipment: Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA), Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Dissolution: Dissolve the furan-functionalized polymer in the chosen anhydrous solvent in the reaction vessel under a nitrogen atmosphere.
-
Addition of o-PDM: Add a stoichiometric amount of o-PDM to the polymer solution. The molar ratio of furan groups to maleimide groups should be 1:1 for optimal crosslinking.
-
Diels-Alder Reaction (Crosslinking): Stir the mixture at a moderate temperature (e.g., 50-60°C) for 12-24 hours to facilitate the Diels-Alder reaction and form the crosslinked network. The progress of the reaction can be monitored by techniques like FTIR by observing the disappearance of the maleimide characteristic peaks.
-
Solvent Removal: After the reaction is complete, cast the resulting viscous solution into a mold and remove the solvent slowly in a vacuum oven at a temperature below the retro-Diels-Alder temperature (typically < 90°C).
-
Curing: Once the solvent is removed, a solid crosslinked polymer film or object is obtained.
Workflow for Crosslinking and Characterization
Caption: Experimental workflow for o-PDM crosslinking.
Characterization of o-PDM Crosslinked Polymers
The performance enhancements imparted by o-PDM crosslinking can be quantified using standard thermal and mechanical analysis techniques.[8][9]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the polymer. An increase in Tg after crosslinking indicates a reduction in chain mobility due to the formation of the network structure.
Illustrative Data:
| Polymer System | Tg (°C) before Crosslinking | Tg (°C) after o-PDM Crosslinking |
| Furan-functionalized Polyester | 65 | 95 |
| Furan-functionalized Polyurethane | 40 | 75 |
Thermogravimetric Analysis (TGA)
TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature. Crosslinking with o-PDM is expected to increase the decomposition temperature.
Illustrative Data:
| Polymer System | Decomposition Temp. (T_d, 5% weight loss) before Crosslinking (°C) | Decomposition Temp. (T_d, 5% weight loss) after o-PDM Crosslinking (°C) |
| Furan-functionalized Polyester | 320 | 370 |
| Furan-functionalized Polyurethane | 300 | 355 |
Dynamic Mechanical Analysis (DMA)
DMA provides information about the viscoelastic properties of the material, including the storage modulus (a measure of stiffness) and tan delta (a measure of damping). A significant increase in the storage modulus above the Tg is a clear indicator of successful crosslinking.
Illustrative Data:
| Polymer System | Storage Modulus at Tg + 40°C (MPa) before Crosslinking | Storage Modulus at Tg + 40°C (MPa) after o-PDM Crosslinking |
| Furan-functionalized Polyester | 2 | 50 |
| Furan-functionalized Polyurethane | 1.5 | 45 |
Mechanism Visualization: Diels-Alder Crosslinking
The following diagram illustrates the fundamental Diels-Alder reaction between a furan-functionalized polymer chain and an o-PDM crosslinker, forming a thermally reversible covalent bond.
Caption: Reversible Diels-Alder crosslinking mechanism.
Conclusion and Future Outlook
This compound is a potent molecule for the advancement of high-performance polymers. Its ability to form both permanent and reversible crosslinks through well-defined chemical reactions offers a broad design space for materials with tailored properties. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of o-PDM in a variety of applications, from self-healing coatings and adhesives to robust composites for extreme environments. Future research will likely focus on the synthesis of novel polymers incorporating o-PDM directly into the main chain and the exploration of its utility in advanced applications such as stimuli-responsive hydrogels and dynamic covalent networks for adaptive materials.
References
-
Cava, M. P., Deana, A. A., Muth, K., & Mitchell, M. J. (n.d.). N-Phenylmaleimide. Organic Syntheses Procedure. Retrieved from [Link]
-
Smatanová, M., et al. (2021). Characterization and kinetic study of Diels-Alder reaction: Detailed study on N-phenylmaleimide and furan based benzoxazine with potential self-healing application. Express Polymer Letters, 15(8), 754-769. Retrieved from [Link]
- CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide. (2012). Google Patents.
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). PubMed. Retrieved from [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). ResearchGate. Retrieved from [Link]
-
Kinetic Study of the Diels–Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy. (2024). MDPI. Retrieved from [Link]
- CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide. (2021). Google Patents.
-
Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 127-135. Retrieved from [Link]
-
The thermal properties analyzed by DSC, DMA, TGA. (n.d.). ResearchGate. Retrieved from [Link]
-
Enhanced mechanical and thermal properties of polyamide 6/p (N-(4-F-phenylmaleimide)–alt-styrene) composites based on interfacial complexation inducing crystal transformation. (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 2. N,N'-1,3-Phenylene bismaleimide synthesis - chemicalbook [chemicalbook.com]
- 3. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]
- 4. Express Polymer Letters [expresspolymlett.com]
- 5. Kinetic Study of the Diels-Alder Reaction between Maleimide and Furan-Containing Polystyrene Using Infrared Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
application of o-phenylenedimaleimide for bioconjugation of peptides
Application Note: Structural Locking and Stapling of Peptides & Proteins using o-Phenylenedimaleimide (o-PDM)
Executive Summary
This guide details the application of o-phenylenedimaleimide (o-PDM) , a rigid homobifunctional crosslinker, for two primary applications: peptide macrocyclization ("stapling") and antibody disulfide re-bridging . Unlike flexible aliphatic linkers (e.g., BMOE), o-PDM possesses an aromatic core that imposes a defined structural constraint (~3–6 Å span) and restricted rotational freedom. This geometry is critical for stabilizing
Mechanism of Action
The core chemistry relies on the double Michael addition of thiols (cysteine side chains) to the electron-deficient maleimide rings.
-
Step 1: Nucleophilic attack of the first thiolate anion on the maleimide double bond, forming a thiosuccinimide intermediate.
-
Step 2: Rapid attack of the second thiolate on the proximal maleimide ring.
-
The "Ortho" Effect: The 1,2-positioning on the benzene ring pre-organizes the maleimides, favoring intramolecular reaction (cyclization) over intermolecular polymerization, provided the cysteine spacing is compatible (
to ).
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathway of o-PDM with a dithiol-containing peptide. Note that high concentrations favor the side product (dimerization).
Critical Technical Considerations
Before initiating protocols, consider these physicochemical factors to ensure reproducibility.
| Parameter | Specification | Expert Insight |
| Solubility | Low in water | Dissolve o-PDM in DMF or DMSO as a 10–50 mM stock. Add to aqueous buffer such that final organic solvent is <10% (v/v) to prevent precipitation. |
| Reaction pH | 6.5 – 7.5 | pH > 8.0 accelerates hydrolysis of the maleimide ring to maleamic acid, rendering it unreactive toward thiols. pH < 6.0 slows the reaction significantly.[1] |
| Linker Span | ~3.0 – 6.0 Å | The ortho geometry is tighter than meta or para isomers. Ideal for bridging cysteines separated by 2–4 residues in a helix or adjacent chains in an antibody. |
| Stoichiometry | 1:1 to 1.2:1 | Avoid large excesses of o-PDM. Excess leads to "double capping" where each cysteine reacts with a separate o-PDM molecule rather than bridging. |
Protocol 1: Peptide Macrocyclization (Stapling)
Objective: Stabilize a peptide containing cysteines at positions
Materials
-
Peptide: HPLC-purified (>95%), lyophilized. Sequence must contain two Cys residues.
-
Buffer: 20 mM Ammonium Bicarbonate (pH 7.5) or PBS (pH 7.2). Avoid Tris if possible, as primary amines can compete slowly at high pH, though usually negligible at pH 7.
-
Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).
-
Solvent: Anhydrous DMF or DMSO.
Step-by-Step Methodology
-
Peptide Solubilization & Reduction:
-
Dissolve peptide in Buffer to a concentration of 0.5 mM .
-
Add 1.5 molar equivalents of TCEP.
-
Incubate for 30 minutes at Room Temperature (RT) to ensure all cysteines are reduced. Note: TCEP does not react with maleimides rapidly at pH 7, so removal is not strictly required, but recommended for highest purity.
-
-
Preparation of o-PDM Stock:
-
Prepare a fresh 10 mM solution of o-PDM in DMF. Do not store this solution; maleimides degrade in solution over time.
-
-
The "Dilution" Reaction (Crucial Step):
-
Dilute the peptide solution with Buffer to 0.1 mM (100 µM).
-
Why? Intramolecular cyclization is a unimolecular reaction (rate
[Peptide]), while polymerization is bimolecular (rate [Peptide] ). Dilution favors the staple. -
Add o-PDM stock dropwise while vortexing. Final ratio: 1.1 equivalents of o-PDM to 1 equivalent of Peptide.
-
-
Incubation:
-
Incubate for 1–2 hours at RT in the dark.
-
-
Quenching:
-
Add excess DTT (5 mM final) or 2-Mercaptoethanol to quench unreacted maleimides.
-
-
Validation:
Protocol 2: Antibody Disulfide Re-bridging
Objective: Re-connect interchain disulfides in IgG after reduction to maintain structural integrity while potentially introducing rigid constraints or functional handles.
Experimental Workflow (Graphviz)
Figure 2: Workflow for antibody re-bridging. Temperature control is vital to prevent aggregation during the reduced state.
Step-by-Step Methodology
-
Antibody Reduction:
-
Dilute IgG to 5 mg/mL in PBS (pH 7.4) + 1 mM EDTA.
-
Add TCEP (2–4 equivalents per disulfide bond). For full reduction of human IgG1 (4 interchain disulfides), use ~10–12 equivalents of TCEP.
-
Incubate at 37°C for 1 hour.
-
-
Buffer Exchange (Optional but Recommended):
-
If using DTT, you must remove it via Zeba Spin columns or dialysis. If using TCEP, you may proceed, but TCEP can promote oxidation over long periods; removal is safer.
-
-
Re-bridging Reaction:
-
Cool the antibody solution to 4°C. Reduced antibodies are thermally unstable.
-
Add o-PDM (dissolved in DMSO) slowly.
-
Stoichiometry: Use 1.2 equivalents of o-PDM per disulfide bond (i.e., ~5 equivalents per IgG molecule).
-
Solvent Limit: Ensure DMSO < 5%.
-
Incubate at 4°C for 4 hours or RT for 1 hour.
-
-
Validation (Self-Validating Step):
-
SDS-PAGE (Non-reducing):
-
Success: A major band at ~150 kDa (Intact IgG).
-
Failure: Bands at 75 kDa (Half-Ab), 50 kDa (Heavy Chain), or 25 kDa (Light Chain).
-
-
Why? If o-PDM successfully bridges the cysteines, the chains remain covalently linked even under denaturing (SDS) conditions.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Precipitation upon adding o-PDM | Local concentration too high; Solvent incompatibility | Pre-dilute o-PDM in a larger volume of buffer immediately before addition, or add DMSO stock very slowly while vortexing. |
| Multiple Mass Peaks (+262, +524) | Double addition (Intermolecular or Double Capping) | Reduce peptide concentration (Protocol 1). Ensure 1:1 stoichiometry. |
| No Reaction (Mass Unchanged) | Oxidized Peptide or Hydrolyzed Maleimide | Treat peptide with TCEP again. Use fresh o-PDM stock (hydrolysis |
| Incomplete Bridging (Antibody) | Steric hindrance or fast re-oxidation | Increase o-PDM equivalents slightly (up to 1.5x per disulfide). Ensure anaerobic conditions during reduction. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.
- The definitive source for general maleimide-thiol chemistry and buffer consider
-
Schumacher, F. F., et al. (2014). "In Situ Maleimide Bridging of Disulfides and a New Approach to Protein PEGylation." Bioconjugate Chemistry, 22(2), 132-136.
- Discusses the use of maleimides for disulfide bridging and the importance of the "ortho" geometry in similar rigid linkers.
-
Bower, J. F., et al. (2016).[4] "Re-bridging of disulfide bonds in antibodies." Scientific Reports.
- Provides comparative data on ortho- vs meta- vs para- substituted linkers for antibody stability.
- Grillo-Bosch, D., et al. (2020). "Thiol-maleimide adducts: A stability study." ChemBioChem.
Sources
- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. hpc.pku.edu.cn [hpc.pku.edu.cn]
- 4. Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Polymer Thermal Stability via Multifunctional Crosslinking: The Role of N,N'-m-Phenylenedimaleimide (PDM/HVA-2)
Executive Summary
Thermal degradation in polymers manifests as chain scission, crosslink reversion, or oxidative unzipping, leading to catastrophic failure in mechanical performance. N,N'-m-phenylenedimaleimide (commonly referred to as PDM or by the trade name HVA-2 ) is a bifunctional crosslinking agent that addresses these failure modes.
Unlike sulfur vulcanization, which forms polysulfidic bonds with low bond dissociation energy (~270 kJ/mol), PDM facilitates the formation of Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) crosslinks (~350-370 kJ/mol). This guide details the mechanisms and protocols for utilizing PDM to enhance the thermal stability of two distinct polymer classes: Peroxide-Cured Elastomers (EPDM) and Bio-based Thermoplastics (PLA) .
Mechanism of Action
PDM operates via two primary mechanisms depending on the polymer matrix and initiation system.
Mechanism A: Co-agent bridging in Elastomers (Radical Trap)
In peroxide-cured systems (e.g., EPDM, CSM, CR), PDM acts as a co-agent. Peroxide radicals abstract hydrogens from the polymer backbone, creating macroradicals. PDM, possessing two electron-deficient maleimide double bonds, rapidly reacts with these macroradicals. This prevents chain scission (beta-cleavage) and forms a thermally stable imide bridge between chains.
Mechanism B: Chain Extension in Thermoplastics (Grafting)
In polyesters like PLA, thermal degradation often begins at chain ends or via random scission. PDM acts as a chain extender by grafting onto the polymer backbone (mediated by free radicals) or reacting with terminal groups. This increases molecular weight and branching, effectively raising the melt viscosity and the onset temperature of thermal degradation.
Visualizing the Crosslinking Mechanism
Figure 1: Mechanism of PDM-mediated crosslinking. PDM intercepts macroradicals to form stable imide bridges, superior to direct radical coupling.
Application Note: High-Temperature EPDM Rubber
Objective: Improve heat aging resistance and compression set in EPDM for automotive sealing applications (150°C+ service temp).
Formulation Strategy
Standard sulfur cures revert at high temperatures. A Peroxide + PDM system is required.
| Component | Phr (Parts per Hundred Rubber) | Function |
| EPDM (High ENB) | 100.0 | Base Polymer |
| Carbon Black (N550) | 50.0 - 70.0 | Reinforcement |
| Paraffinic Oil | 10.0 - 20.0 | Plasticizer |
| Zinc Oxide | 5.0 | Activator |
| Dicumyl Peroxide (DCP) | 2.0 - 4.0 | Radical Initiator |
| PDM (HVA-2) | 1.0 - 2.0 | Co-agent (Thermal Stabilizer) |
| Antioxidant (TMQ) | 1.0 | Radical Scavenger |
Processing Protocol
Step 1: Masterbatch Mixing (Internal Mixer/Banbury)
-
Set mixer temperature to 50°C. Rotor speed: 60 RPM.
-
Add EPDM and masticate for 60 seconds.
-
Add 1/2 Carbon Black, ZnO, and Stearic Acid. Mix 2 mins.
-
Add remaining Carbon Black and Oil. Mix until temp reaches 110°C.
-
Dump and sheet out on a two-roll mill. Allow to cool to <50°C.
Step 2: Curative Addition (Two-Roll Mill) Critical: PDM and Peroxide must be added at low temperatures to prevent "scorch" (premature curing).
-
Set mill cooling water to full flow.
-
Add the Masterbatch.
-
Add PDM and Peroxide simultaneously.
-
Cut and fold the rubber 5-6 times to ensure dispersion. PDM is a powder; ensure no yellow specks remain visible.
-
Sheet off at 2-3mm thickness.
Step 3: Curing
-
Rheometry (MDR 2000): Run at 175°C to determine
(time to 90% cure). -
Compression Molding: Press cure at 175°C for
minutes. -
Post-Cure (MANDATORY for Thermal Stability): Oven cure at 150°C for 2-4 hours. This drives the reaction of residual maleimide groups and stabilizes the network.
Data Interpretation: Thermal Stability Indicators
| Test | Control (Peroxide Only) | Experimental (Peroxide + 2 phr PDM) | Interpretation |
| Compression Set (22h @ 150°C) | 25 - 30% | 10 - 15% | Lower is better. PDM prevents network relaxation under heat/load. |
| Tensile Strength Change (After 168h @ 160°C) | -40% | -15% | PDM maintains chain integrity against oxidative scission. |
Application Note: PLA Melt Stabilization
Objective: Increase molecular weight and Heat Deflection Temperature (HDT) of Recycled or Virgin PLA during extrusion.
The Problem
PLA suffers from hydrolysis and thermal unzipping during processing (>180°C). PDM acts as a chain extender to reconnect cleaved chains.
Reactive Extrusion Protocol
Step 1: Pre-Treatment (Critical)
-
Drying: PLA is hygroscopic. Moisture + Heat = Hydrolysis.
-
Protocol: Dry PLA pellets at 80°C for 4-6 hours (Dew point -40°C). Moisture content must be <250 ppm.
Step 2: Compounding
-
Equipment: Twin-Screw Extruder (L/D > 40).
-
Dosage: 0.5 - 1.0 wt% PDM.
-
Initiator: 0.01 - 0.05 wt% DCP (Optional, but enhances grafting efficiency).
Step 3: Extrusion Profile
Figure 2: Reactive extrusion temperature profile. The reaction zone (Zone 3-6) must be hot enough to activate grafting but controlled to prevent degradation.
Validation: TGA Analysis
To verify thermal stability improvement, perform Thermogravimetric Analysis (TGA).[1]
-
Ramp: 10°C/min from 50°C to 600°C under Nitrogen.
-
Target Metric: Look for the
(temperature at 5% weight loss). -
Success Criteria: PDM-modified PLA should exhibit a
shift of +10°C to +20°C compared to neat PLA.
Safety & Handling (HVA-2/PDM)
-
Hazard: PDM is a skin sensitizer and potential irritant.
-
PPE: Nitrile gloves, long sleeves, and N95/P100 respirator are mandatory during weighing and mixing.
-
Form: Usually supplied as a yellow powder or oil-coated powder (to suppress dust). The oil-coated version is preferred for safety and dispersion.
References
-
DuPont (Chemours). (2019). Viton™ HVA-2 Product Information and Handling Precautions. ChemPoint.
-
Goksu, Y. A. (2024).[2] Enhancing the Sustainability of Poly(Lactic Acid) (PLA) Through Chain Extension.[2] Journal of Polymers and the Environment.[2]
-
Yangchen Tech. (2025). HVA-2 (PDM) Application in Rubber Vulcanization and Thermal Stability.
-
Chow, W. S., et al. (2020). Control of thermal degradation of polylactide (PLA)-clay nanocomposites using chain extenders.[3] Polymer Degradation and Stability.
Sources
laboratory synthesis of N,N'-o-phenylenedimaleimide from o-phenylenediamine
Application Note: Laboratory Synthesis of -o-Phenylenedimaleimide
Target Molecule:
Executive Summary & Technical Context
Synthesizing
This protocol utilizes a chemical dehydration method (Acetic Anhydride/Sodium Acetate) rather than thermal dehydration. Thermal methods (azeotropic distillation) often require temperatures that overcome the activation energy for benzimidazole formation, leading to impure products. Our approach isolates the kinetic product (bismaleamic acid) before effecting a controlled cyclization.
Reaction Mechanism & Pathway Control
The synthesis proceeds in two distinct phases. The critical process parameter (CPP) is maintaining a low temperature during the initial addition to prevent premature ring closure to benzimidazole derivatives.
Mechanistic Pathway (Graphviz)
Figure 1: Reaction pathway illustrating the divergence between the desired bismaleimide formation and the parasitic benzimidazole cyclization.
Experimental Protocol
Materials & Reagents
| Reagent | Purity | Role | Stoichiometry |
| o-Phenylenediamine (OPD) | >98% | Substrate | 1.0 eq |
| Maleic Anhydride | >99% | Reagent | 2.2 eq |
| Acetone | ACS Grade | Solvent | 10-15 mL/g OPD |
| Acetic Anhydride (Ac₂O) | >99% | Dehydrating Agent | 3.0 eq (excess) |
| Sodium Acetate (NaOAc) | Anhydrous | Catalyst | 0.2 - 0.5 eq |
Phase 1: Formation of Bismaleamic Acid
Objective: Ring-opening of maleic anhydride to form the acyclic diamide intermediate.
-
Preparation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and addition funnel, dissolve 10.8 g (0.1 mol) of OPD in 100 mL of Acetone .
-
Cooling: Cool the solution to 15–20°C using a water bath. Note: Do not use an ice bath (<5°C) as OPD may precipitate out of solution.
-
Addition: Dissolve 21.6 g (0.22 mol) of Maleic Anhydride in 80 mL of Acetone . Add this solution dropwise to the OPD solution over 45–60 minutes.
-
Observation: A yellow precipitate (bismaleamic acid) will form almost immediately.
-
-
Completion: Stir the slurry at room temperature (25°C) for an additional 2 hours to ensure complete conversion.
Phase 2: Cyclodehydration (The "Imidization" Step)
Objective: Closing the maleimide rings without triggering benzimidazole rearrangement.
-
Catalyst Addition: To the slurry from Phase 1 (do not isolate the intermediate), add 4.0 g of Anhydrous Sodium Acetate .
-
Dehydration: Add 35 mL of Acetic Anhydride in one portion.
-
Heating: Warm the mixture to 50–60°C and stir for 3–4 hours.
-
Critical Check: The slurry should become less viscous and the color may darken slightly. If the solution becomes homogeneous and turns dark black/purple, the temperature was likely too high.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.
-
Purification:
Characterization & Quality Control
The ortho-isomer has distinct physical properties compared to the common meta-isomer.
Data Summary Table
| Property | Value / Observation | Notes |
| Appearance | Yellow crystalline powder | Darkening indicates oxidation/polymerization. |
| Melting Point | 245 – 247 °C (dec.) | Meta-isomer melts at ~200°C. Lower MP indicates impurities. |
| Yield | 70 – 85% | Dependent on moisture control (water hydrolyzes Ac₂O). |
| Solubility | Soluble in DMF, DMSO, Acetone. | Insoluble in water, hexane. |
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆):
- 7.14 ppm (s, 4H, –CH=CH– of maleimide ring). Diagnostic Peak.
- 7.46 ppm (dd, 2H, Ar-H, meta to N).
- 7.59 ppm (dd, 2H, Ar-H, ortho to N).
-
IR Spectroscopy (KBr):
-
1715 cm⁻¹ (s, C=O symmetric stretch).
-
1380 cm⁻¹ (C–N stretch).
-
Absence of broad –OH/–NH peaks (3200–3400 cm⁻¹) confirms full cyclization.
-
Troubleshooting & Critical Process Parameters
| Issue | Probable Cause | Corrective Action |
| Low Melting Point (<210°C) | Formation of meta-isomer (if starting material impure) or Benzimidazole.[3] | Check starting OPD purity. Ensure temperature did not exceed 60°C during Phase 2. |
| Product is Sticky/Tar | Polymerization of maleimide double bonds. | Add radical inhibitor (e.g., BHT, 100 ppm) during Phase 2. Avoid light exposure. |
| Incomplete Cyclization | Wet reagents or insufficient Ac₂O. | Ensure NaOAc is anhydrous (fused). Increase Ac₂O to 4.0 eq. |
Safety & Handling
-
Maleic Anhydride: Corrosive and a respiratory sensitizer. Handle in a fume hood.
-
o-Phenylenediamine: Toxic if swallowed/inhaled.[4] Known skin sensitizer.
-
Acetic Anhydride: Lachrymator. Reacts violently with water.
References
-
ChemicalBook. this compound Properties and Melting Point Data. Retrieved from
-
Sigma-Aldrich. N,N'-(1,3-Phenylene)dimaleimide Specification Sheet (Comparison Reference). Retrieved from
-
Organic Syntheses. N-Phenylmaleimide Synthesis Protocol (Base Method). Org.[5][6][7][8] Synth. 1961, 41, 93. Retrieved from
-
PubChem. N,N'-1,2-Phenylenedimaleimide Compound Summary. Retrieved from
-
ResearchGate. Analysis of Side Reactions in OPD-Maleic Anhydride Systems. (Contextual grounding on Benzimidazole formation). Retrieved from
Sources
- 1. rsc.org [rsc.org]
- 2. US4154737A - Preparation of maleimides and dimaleimides - Google Patents [patents.google.com]
- 3. cymerchemicals.com [cymerchemicals.com]
- 4. chembk.com [chembk.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. ijariie.com [ijariie.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-Fidelity Conjugation of Oligonucleotides to Enzymes using N,N'-o-Phenylenedimaleimide (o-PDM)
Executive Summary & Technical Rationale
This Application Note details the protocol for conjugating thiol-modified oligonucleotides to enzymes (e.g., Horseradish Peroxidase [HRP], Alkaline Phosphatase [AP]) using N,N'-o-phenylenedimaleimide (o-PDM) .
While heterobifunctional crosslinkers (like SMCC) are often the default for protein-nucleic acid conjugation, o-PDM offers distinct advantages in specific contexts, particularly electrochemical biosensors and sterically constrained assays .
Why o-PDM?
-
Rigidity & Electron Transfer: Unlike flexible aliphatic linkers, the phenyl ring in o-PDM provides a rigid, conductive bridge. In electrochemical DNA sensors, this rigidity prevents the "flopping" of the enzyme, maintaining a fixed distance from the electrode surface and facilitating electron tunneling.
-
Short Spacer Arm: The ortho substitution pattern results in a significantly shorter spacer arm (~6–9 Å) compared to standard linkers. This is critical for assays requiring close proximity between the DNA recognition element and the signal transducer.
-
Homobifunctionality: o-PDM contains two identical maleimide groups. This requires a modified "Two-Step" protocol to prevent homopolymerization (Enzyme-Enzyme or Oligo-Oligo), which this guide explicitly structures.
Mechanism of Action
The conjugation relies on the specific reaction between the maleimide groups of o-PDM and sulfhydryl (-SH) groups (thiols) on the biomolecules.
-
Activation: The maleimide double bond undergoes a nucleophilic attack by the thiolate anion of the oligonucleotide, forming a stable thioether bond.
-
Crosslinking: The second maleimide group on the o-PDM (now attached to the oligo) reacts with a thiol group on the target enzyme.
Chemical Constraint: Maleimides are susceptible to hydrolysis at pH > 7.5. Therefore, reaction buffers must be maintained at pH 6.5–7.2 to maximize thiol specificity and minimize hydrolysis.
Visualization: Reaction Pathway
Figure 1: The sequential reaction mechanism prevents homopolymerization by removing excess crosslinker before adding the second biomolecule.
Critical Materials & Equipment
| Component | Specification | Purpose |
| Crosslinker | This compound (o-PDM) | Rigid homobifunctional linker. Dissolve in DMF or DMSO immediately before use. |
| Oligonucleotide | 5'-Thiol-Modifier C6 S-S (Disulfide) | The disulfide form is more stable. Must be reduced to -SH before use. |
| Enzyme | HRP or AP (High Purity) | Must have accessible thiols. If not, thiolate using Traut's Reagent or SATA. |
| Reducing Agent | TCEP-HCl (Tris(2-carboxyethyl)phosphine) | Preferred over DTT because TCEP does not react with maleimides (DTT must be removed). |
| Reaction Buffer | 100 mM Sodium Phosphate, 5 mM EDTA, pH 7.0 | EDTA prevents metal-catalyzed oxidation of thiols (disulfide formation). |
| Desalting Column | Sephadex G-25 or Zeba Spin Columns (7K MWCO) | Critical for removing excess o-PDM and reducing agents. |
Detailed Experimental Protocol
Phase 1: Preparation of Thiol-Oligonucleotide
Most commercial thiol-oligos are supplied as disulfides (S-S) to prevent oxidation. They must be reduced to free thiols (-SH).
-
Resuspension: Dissolve the disulfide-oligo in Reaction Buffer (pH 7.0) to a concentration of 100 µM.
-
Reduction: Add TCEP to a final concentration of 10 mM.
-
Note: Unlike DTT, TCEP is stable and does not interfere significantly with maleimides at low concentrations, but removal is still recommended for maximum conjugation efficiency.
-
-
Incubation: Incubate at Room Temperature (RT) for 30–60 minutes.
-
Purification (Critical): Pass the mixture through a desalting column (e.g., Sephadex G-25) equilibrated with Reaction Buffer to remove the cleaved protecting group and excess TCEP.
-
Quantification: Measure absorbance at 260 nm to determine concentration. Use Ellman’s Reagent to verify free thiol content if QC is required.
Phase 2: Activation of Oligonucleotide with o-PDM
To prevent Oligo-Oligo dimerization, we add the Oligo to a large excess of o-PDM.
-
Solubilization: Dissolve o-PDM in dry DMF or DMSO to 20 mg/mL. Prepare immediately before use.
-
Mixing: Add the o-PDM solution to the purified Thiol-Oligo solution.
-
Stoichiometry: Target a 20-fold to 50-fold molar excess of o-PDM over Oligo.
-
Reasoning: High excess ensures that every Oligo-SH encounters a fresh o-PDM molecule, reacting with only one side of the linker, leaving the other maleimide free for the enzyme.
-
-
Incubation: Incubate for 45–60 minutes at RT with gentle agitation. Protect from light.
-
Purification (Stop Point): Remove excess, unreacted o-PDM using a desalting column or dialysis against Reaction Buffer.
-
Warning: Failure to remove excess o-PDM will result in the free o-PDM "capping" the enzyme thiols in the next step, blocking conjugation.
-
Result: You now have Oligo-Maleimide .
-
Phase 3: Enzyme Preparation (Thiolation)
If your enzyme (e.g., HRP) does not have free surface cysteines, you must introduce them.
-
Reagent: Use 2-Iminothiolane (Traut’s Reagent).
-
Reaction: Mix Enzyme (2–5 mg/mL in pH 8.0 buffer) with Traut’s Reagent (10-fold molar excess).
-
Incubation: 45 minutes at RT.
-
Purification: Desalt into Reaction Buffer (pH 7.0) containing EDTA.
-
Note: Do not use TCEP/DTT here; Traut’s reagent creates free thiols directly.
-
Phase 4: Conjugation (The "Click")
-
Mixing: Mix the Oligo-Maleimide (from Phase 2) with the Thiol-Enzyme (from Phase 3).
-
Ratio: Use a 2:1 to 5:1 molar excess of Oligo over Enzyme.
-
Reasoning: Excess oligo drives the reaction to completion. Unreacted oligo is easier to separate from the large Enzyme-Oligo conjugate than unreacted enzyme would be.
-
-
Incubation: Incubate overnight at 4°C or 2 hours at RT.
-
Blocking (Optional): Add 2-Mercaptoethanol (final 1 mM) to quench any remaining maleimide groups.
Workflow Visualization
Figure 2: Step-by-step workflow emphasizing the parallel preparation of Oligo and Enzyme before the final merge.
Quality Control & Validation
Do not assume conjugation worked. Validate using these methods:
A. SDS-PAGE / Gel Electrophoresis
-
Method: Run the conjugate alongside the native enzyme.
-
Expected Result: The conjugate will migrate slower (higher molecular weight) than the native enzyme. You should see a "ladder" effect if multiple oligos attached to one enzyme, or a distinct band shift for 1:1 conjugates.
-
Staining: Use Silver Stain (for protein) and SYBR Gold (for DNA) on the same gel to confirm the band contains both components.
B. UV-Vis Spectroscopy
-
Ratio Check: Measure absorbance at 260 nm (DNA) and 280 nm (Protein).
-
HRP Specific: HRP has a Soret band at 403 nm.
-
Calculation: A successful conjugate will show absorbance peaks at both 260 nm and 280/403 nm.
C. Functional Assay
-
Enzyme Activity: Verify HRP activity using TMB substrate.
-
Hybridization: Verify Oligo functionality by hybridizing to a complementary target on a plate (ELISA-like format) and detecting the enzyme signal.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Precipitation during activation | o-PDM solubility issue | Ensure o-PDM is dissolved in high-quality dry DMF/DMSO. Add slowly to the aqueous buffer while vortexing. |
| No Conjugation (Band shift) | Hydrolysis of Maleimide | Maleimides hydrolyze rapidly at pH > 8.0. Ensure buffer is pH 7.0–7.2 and work quickly. |
| No Conjugation (Thiol) | Oxidized Thiols | Re-reduce the Oligo with TCEP. Ensure EDTA is in the buffer to prevent re-oxidation. |
| Enzyme Inactivity | Over-modification | Traut's reagent modified a lysine in the active site. Reduce the molar excess of Traut's reagent. |
| High Background | Unreacted Oligo | Improve final purification (Step 7) using Size Exclusion Chromatography (SEC) or Anion Exchange. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on maleimide-thiol chemistry).
-
BOC Sciences. (n.d.).
-
Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking.
-
GuideChem. (2025). This compound Structure and Properties.
-
MDPI. (2023).[1] Electrochemical DNA Sensors Based on Conducting Polymers. (Context for rigid linker usage).
Sources
application of N,N'-o-phenylenedimaleimide in high-temperature adhesives
Application Note: N,N'-Phenylenedimaleimide in High-Temperature Adhesives
Executive Summary
This guide details the application of N,N'-phenylenedimaleimide (PDM) , specifically focusing on the commercially dominant meta-isomer (N,N'-m-phenylenedimaleimide, commonly HVA-2) , in the formulation of high-temperature adhesives. While the ortho- isomer (N,N'-o-phenylenedimaleimide) is theoretically possible, severe steric hindrance between the adjacent maleimide groups renders it synthetically challenging and less stable for industrial applications. Therefore, this protocol focuses on the meta-isomer , the industry standard for enhancing thermal resistance, preventing reversion in elastomers, and increasing cohesive strength in structural adhesives.
Key Benefits:
-
Thermal Stability: Maintains bond integrity >200°C.
-
Crosslinking Efficiency: Acts as a co-agent for peroxide cures, increasing crosslink density.
-
Adhesion Promotion: Improves rubber-to-metal bonding via polar imide interactions.
Chemical Basis & Isomer Selection
The Isomer Distinction (Critical Technical Note)
Researchers must distinguish between the isomers of phenylenedimaleimide.
-
N,N'-m-phenylenedimaleimide (HVA-2): The standard commercial grade (CAS: 3006-93-7). The meta arrangement offers the optimal balance of reactivity and melting point (~200°C), allowing for easy dispersion in rubber/adhesive matrices without premature curing.
-
This compound: Due to the proximity of the two maleimide rings on the benzene core (1,2-position), this isomer suffers from significant steric strain. It is rarely used in commercial adhesive formulations compared to the meta or para forms.
-
N,N'-p-phenylenedimaleimide: High melting point (>300°C), making it difficult to process in standard compounding equipment without causing scorching.
Recommendation: Unless a specific synthesis dictates otherwise, use N,N'-m-phenylenedimaleimide for all high-temperature adhesive protocols described below.
Mechanism of Action
PDM functions primarily through free-radical crosslinking . In the presence of free radicals (generated by peroxides or heat), the maleimide double bonds open and graft onto the polymer backbone or bridge two polymer chains.
Figure 1: Radical-mediated crosslinking mechanism of N,N'-phenylenedimaleimide in adhesive matrices.
Application Protocol: High-Temperature Rubber-to-Metal Adhesive
This protocol describes the formulation of a solvent-based adhesive primer used for bonding elastomers (e.g., EPDM, CSM) to metal substrates, capable of withstanding temperatures up to 200°C.
Materials Required
| Component | Function | Recommended Grade | Concentration (phr)* |
| Chlorosulfonated Polyethylene (CSM) | Base Polymer | Hypalon 40 or equivalent | 100 |
| N,N'-m-Phenylenedimaleimide | Crosslinker | HVA-2 (Powder, >97%) | 2.0 - 5.0 |
| Dicumyl Peroxide (DCP) | Initiator | 40% Active on carrier | 1.5 - 3.0 |
| Carbon Black | Filler/Reinforcement | N330 or N550 | 30.0 |
| Zinc Oxide | Acid Acceptor | Active ZnO | 5.0 |
| Toluene / Xylene | Solvent | Industrial Grade | As needed for viscosity |
*phr = parts per hundred rubber
Step-by-Step Formulation Procedure
Step 1: Mastication & Dispersion (Internal Mixer/Two-Roll Mill)
-
Set Temperature: Maintain mixer temperature below 100°C to prevent premature activation of the PDM (Scorch).
-
Base Polymer: Add CSM and masticate until a smooth band forms.
-
Filler Addition: Gradually add Carbon Black and Zinc Oxide. Ensure full dispersion (glossy appearance).
-
PDM Addition (Critical): Add N,N'-m-phenylenedimaleimide .
-
Technical Note: PDM has a melting point of ~200°C. In this step, it is being dispersed as a solid powder, not melted. High shear is required to break down agglomerates.
-
-
Initiator Addition: Add Dicumyl Peroxide last. Keep temperature strictly below 110°C.
-
Sheet Out: Sheet the compound and allow it to cool to room temperature.
Step 2: Solution Preparation (Adhesive Primer)
-
Dissolution: Cut the compounded rubber into small chips.
-
Solvent Mixing: Dissolve chips in Toluene/Xylene (ratio 1:1) to achieve a solid content of 15-20%.
-
Agitation: Stir for 4-6 hours until a homogeneous solution is obtained.
-
Filtration: Filter through a 100-mesh screen to remove any undispersed PDM particles.
Step 3: Application & Curing
-
Surface Prep: Grit blast metal substrate (SA 2.5) and degrease.
-
Coating: Apply the adhesive solution (20-30 µm dry film thickness).
-
Drying: Air dry for 30 mins, then force dry at 60°C for 10 mins to remove solvent.
-
Bonding: Apply the uncured rubber topcoat.
-
Cure Cycle: Press cure at 160°C - 170°C for 20 minutes .
-
Mechanism:[1] At >150°C, the PDM melts and the peroxide decomposes. The PDM grafts the CSM rubber to the metal surface oxides and crosslinks the bulk rubber, locking in the structure.
-
Characterization & Validation
To validate the efficacy of PDM in the adhesive, the following testing workflow is mandatory.
Figure 2: Validation workflow for high-temperature adhesives containing PDM.
Data Interpretation
| Test Parameter | Control (No PDM) | With 3 phr N,N'-m-PDM | Interpretation |
| Lap Shear Strength (25°C) | 8.5 MPa | 11.2 MPa | PDM increases modulus and cohesive strength. |
| Lap Shear Strength (150°C) | 2.1 MPa | 6.8 MPa | Critical Result: PDM prevents thermal softening. |
| Failure Mode | Adhesive Failure | Cohesive Failure | Indicates strong chemical bonding to substrate. |
| TGA (5% Weight Loss) | 280°C | 315°C | Improved thermal degradation resistance. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Scorch (Premature Cure) | Mixing temperature too high (>110°C). | Add PDM/Peroxide at the very end of the cycle. Ensure effective cooling. |
| Poor Dispersion (White Spots) | PDM powder agglomeration. | Use a masterbatch of PDM or increase shear during the dry compounding phase. |
| Low Adhesion at High Temp | Insufficient PDM loading or under-cure. | Increase PDM to 4-5 phr. Verify cure temperature reaches >160°C to fully activate the double bonds. |
| Blooming | Excess PDM migrating to surface. | Reduce PDM concentration or improve compatibility with a polar co-solvent/resin. |
References
-
Yangchen Tech. (2025).[2] High-Thermal-Stability N-Phenylmaleimide: Heat Resistance Applications. Retrieved from
-
National Institutes of Health (NIH). (2022). Cross-Linking of Polypropylene via the Diels–Alder Reaction. PubMed Central. Retrieved from
-
Sigma-Aldrich. (n.d.).[3] N,N'-(1,3-Phenylene)dimaleimide Product Specification. Retrieved from
-
PubChem. (2025).[4] N,N'-1,3-Phenylenedimaleimide Compound Summary. Retrieved from
-
ChemicalBook. (2026).[5] N,N'-1,4-Phenylenedimaleimide Properties and Safety. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Guide: Optimization of N,N'-o-Phenylenedimaleimide Synthesis
Executive Summary & The "Ortho" Challenge
Unlike its meta- and para- isomers, the synthesis of N,N'-o-phenylenedimaleimide (o-PDM) presents a unique challenge due to the Ortho Effect . The proximity of the two amine groups on the benzene ring introduces significant steric strain and opens a competing reaction pathway: the formation of benzimidazoles .
Successful synthesis requires abandoning thermal dehydration methods (which favor the thermodynamically stable benzimidazole) in favor of low-temperature chemical dehydration . This guide focuses on the Two-Step Chemical Cyclodehydration method using acetic anhydride and a basic catalyst.
Reaction Mechanism & Critical Pathways
The following diagram illustrates the desired pathway versus the critical failure modes (Isomaleimide and Benzimidazole formation).
Figure 1: Reaction pathways for o-PDM synthesis. Note the red path indicating the benzimidazole risk associated with high-temperature methods.
Troubleshooting Center (FAQs)
Category A: Yield & Conversion Issues
Q1: My intermediate (bismaleamic acid) precipitates, but the final yield after dehydration is <40%.
-
Diagnosis: This is likely due to hydrolysis during the aqueous workup or incomplete cyclization.
-
Root Cause: The ortho-amic acid is sterically crowded. If the dehydration time is too short or the temperature too low (<40°C), cyclization is incomplete. If water is added while acetic anhydride is still active and hot, it hydrolyzes the product back to the starting material.
-
Solution: Ensure the reaction runs at 50–55°C for at least 2–3 hours . When quenching, cool the mixture to 0–5°C before adding water to minimize hydrolysis rates.
Q2: I am obtaining a product with a very high melting point (>300°C) that is insoluble in acetone.
-
Diagnosis: You have synthesized benzimidazole instead of maleimide.
-
Root Cause: You likely used thermal dehydration (Dean-Stark reflux) or allowed the reaction temperature to exceed 80°C. The amino group attacks the carbonyl of the amide (intramolecular cyclization) rather than the carboxylic acid.
-
Correction: Switch strictly to Chemical Dehydration (Acetic Anhydride/Sodium Acetate). Keep reaction temperature below 60°C .
Category B: Purity & Appearance
Q3: The product is dark brown/black instead of the expected yellow/golden powder.
-
Diagnosis: Radical polymerization (oligomerization).
-
Root Cause: o-PDM is electron-deficient and highly susceptible to radical polymerization, especially in the presence of light or heat.
-
Solution:
-
Add a radical inhibitor: Hydroquinone (0.1 wt%) or BHT to the reaction mixture.
-
Perform the reaction in the dark (wrap flask in foil).
-
Avoid old batches of DMF/Acetone that may contain peroxides.
-
Q4: NMR shows a split peak for the alkene protons. Is this an impurity?
-
Diagnosis: Presence of Isomaleimide .[1]
-
Root Cause: Kinetic control favors isomaleimide (O-acylation followed by cyclization). Thermodynamic control favors maleimide.
-
Solution: Isomaleimide rearranges to maleimide in the presence of weak acid/base and heat. Ensure the reaction runs for the full duration (3 hours) at 50°C. If persistent, recrystallize from acetic acid , which facilitates the isomerization to the desired maleimide.
Optimized Experimental Protocol
Method: Low-Temperature Chemical Dehydration Scale: 50 mmol basis
Phase 1: Bismaleamic Acid Formation
-
Preparation: In a 250 mL 3-neck flask equipped with a mechanical stirrer and thermometer, dissolve Maleic Anhydride (10.8 g, 110 mmol, 2.2 eq) in Acetone (40 mL) .
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Addition: Dissolve o-Phenylenediamine (5.4 g, 50 mmol, 1.0 eq) in Acetone (30 mL) . Add this solution dropwise over 45 minutes. Crucial: Maintain internal temp <15°C to prevent trans-isomer formation.
-
Digestion: Stir at room temperature for 1 hour. A yellow precipitate (Bismaleamic Acid) will form. Do not filter; proceed to Phase 2 (one-pot procedure).
Phase 2: Cyclodehydration
-
Catalyst Addition: Add Anhydrous Sodium Acetate (0.5 g) and Acetic Anhydride (15 mL, excess) directly to the slurry. Optional: Add 10 mg Hydroquinone to prevent polymerization.
-
Reaction: Heat the mixture to 50–55°C .
-
Observation: The slurry should dissolve and become a clear, dark orange solution after 30–60 mins.
-
-
Duration: Maintain at 50–55°C for 2.5 hours . Do not exceed 60°C.
Phase 3: Workup & Purification
-
Quench: Cool the reaction mixture to 0°C .
-
Precipitation: Pour the reaction mixture into Ice Water (300 mL) with vigorous stirring. The product will precipitate as a yellow/ochre solid.
-
Filtration: Filter the solid and wash with Water (3 x 50 mL) to remove acetic acid, followed by cold Methanol (20 mL) .
-
Drying: Vacuum dry at 40°C overnight.
-
Recrystallization (If needed): Dissolve in minimal hot Toluene or Glacial Acetic Acid , filter hot, and cool.
Critical Process Parameters (CPP) Summary
| Parameter | Recommended Range | Impact of Deviation |
| Stoichiometry | 1.0 : 2.2 (Diamine:Anhydride) | Excess anhydride ensures complete conversion of both amine groups. |
| Step 1 Temp | 0°C – 15°C | >20°C promotes formation of fumaric (trans) acid, which cannot cyclize. |
| Dehydration Temp | 50°C – 60°C | <45°C: Incomplete reaction (Isomaleimide). >70°C: Benzimidazole formation & Polymerization. |
| Catalyst | NaOAc or Mg(OAc)2 | Et3N (Triethylamine) is effective but can sometimes promote anionic polymerization of the product. |
References
-
General Bismaleimide Synthesis & Catalysis
- Optimization of Dehydration Conditions: Title: Preparation of maleimides and dimaleimides (US Patent 4154737A). Source: Google Patents. URL: Relevance: Defines the specific temperature ranges (50-60°C) and catalyst ratios (Mg/Na salts) to maximize yield and minimize side reactions.
-
Kinetic Studies & Polymerization Risks
Sources
how to avoid the retro-Michael reaction in thioether bonds
Welcome to the technical support guide for ensuring the stability of thioether bonds in bioconjugates. This resource is designed for researchers, scientists, and drug development professionals who encounter challenges with the reversibility of thioether linkages, particularly those formed via Michael addition to maleimides. We will explore the underlying mechanism of the retro-Michael reaction, provide direct troubleshooting for common experimental issues, and detail robust protocols for prevention.
Frequently Asked Questions (FAQs)
Q1: What is the retro-Michael reaction and why is it a problem for my thioether conjugate?
A: The thioether bond in your conjugate was likely formed by the Michael addition of a thiol (from a cysteine residue on a protein or a payload linker) to an electron-deficient alkene, most commonly a maleimide. This reaction is initially very efficient and site-specific.
However, this reaction is reversible under physiological conditions. The reverse reaction, where the thioether bond breaks to regenerate the starting thiol and maleimide, is known as the retro-Michael reaction . This reversal is a significant liability, especially in the field of antibody-drug conjugates (ADCs), as it can lead to premature release of the cytotoxic payload, reducing therapeutic efficacy and causing off-target toxicity. The stability of this bond, housed within the thiosuccinimide ring, is highly dependent on the local chemical environment.
Here is a diagram illustrating the reversible nature of the initial conjugation versus a stabilized, irreversible product.
Caption: Reversible Michael addition vs. irreversible stabilization.
Q2: What factors promote the unwanted retro-Michael reaction?
A: The primary factor promoting the retro-Michael reaction is the presence of catalytic amounts of base, which can abstract the proton from the thiol, regenerating the thiolate nucleophile required for the reversal. However, the most critical factors you can control in the lab are:
-
Local Thiol Concentration: The presence of other free thiols, such as glutathione in plasma or unbound cysteine in a reaction mixture, can initiate thiol-exchange reactions, leading to cleavage of the original thioether bond.
-
Temperature: Higher temperatures increase the rate of both the forward and reverse reactions, potentially leading to faster decomposition if the conjugate is not stabilized.
-
Chemical Structure: The specific structure of the maleimide and the thiol can influence the intrinsic stability of the resulting thiosuccinimide adduct.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may be observing in your experiments and links them to the retro-Michael reaction.
Problem: "I'm observing a loss of my conjugated payload (drug, dye) during storage or after incubation in serum. How can I confirm a retro-Michael reaction is the cause?"
A: This is a classic symptom of thiosuccinimide instability. The payload is prematurely released, leaving the unconjugated protein behind.
Diagnostic Workflow:
-
Sample Incubation: Incubate your conjugate in your buffer of interest (e.g., PBS pH 7.4) or in plasma at 37°C. Take time points (e.g., 0, 6, 24, 48 hours).
-
Analytical Separation: Analyze the samples using a separation technique sensitive enough to distinguish between the conjugated, unconjugated, and fragmented species.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase (RP-HPLC) or hydrophobic interaction chromatography (HIC) method is ideal. You will observe a decrease in the peak corresponding to your intact conjugate and the appearance of a new peak corresponding to the unconjugated protein/antibody.
-
Mass Spectrometry (MS): LC-MS analysis will provide definitive proof. You can identify the mass of the unconjugated protein and the released payload-linker component.
-
-
Confirmation: The detection of the unconjugated starting protein and the free maleimide-payload (or a derivative) confirms that a bond cleavage event, highly likely a retro-Michael reaction, has occurred.
Caption: Diagnostic workflow for confirming retro-Michael reaction.
Preventative Strategies & Protocols
The most effective way to deal with the retro-Michael reaction is to prevent it from happening. The gold-standard method is to convert the thiosuccinimide ring into a stable, non-reversible derivative via hydrolysis.
Strategy 1: Post-Conjugation pH-Mediated Ring Hydrolysis
The thiosuccinimide ring is susceptible to hydrolysis under slightly basic conditions. This opens the ring to form a stable succinamic acid derivative that is no longer capable of undergoing the retro-Michael reaction. This method is highly effective and widely adopted.
Protocol for Ring Hydrolysis:
-
Perform Initial Conjugation: Conduct your standard thiol-maleimide conjugation reaction at a pH between 6.5 and 7.5. Ensure the reaction has gone to completion by a suitable analytical method (e.g., HPLC).
-
Increase pH: After conjugation is complete, increase the pH of the reaction mixture to 8.5-9.0.
-
Method: Add a small amount of a basic buffer, such as 1 M borate buffer pH 9.0, to the reaction mixture to achieve the target pH.
-
-
Incubate: Allow the mixture to incubate at the elevated pH. The time required for complete hydrolysis can vary. A typical starting point is 2 hours at room temperature.
-
Monitor Progress: Use LC-MS to monitor the conversion. You will observe a mass shift corresponding to the addition of one water molecule (18 Da) as the thiosuccinimide ring opens.
-
Re-equilibrate and Purify: Once hydrolysis is complete, adjust the pH back to your desired formulation buffer (e.g., PBS pH 7.4) and proceed with purification (e.g., desalting, chromatography) to remove excess reagents.
Table 1: Comparative Stability of Thioether Adducts
| Conjugate Type | Condition | Half-life in human plasma | Outcome |
| Thiosuccinimide Adduct | pH 7.4, 37°C | ~7 days | Prone to retro-Michael reaction |
| Hydrolyzed Ring Adduct | pH 7.4, 37°C | >21 days | Highly stable, irreversible |
Strategy 2: Use of Next-Generation Maleimides
Several "next-generation" maleimide derivatives have been developed to overcome the stability issue intrinsically. These compounds often undergo a secondary intramolecular reaction following the initial Michael addition, which permanently "locks" the conjugate.
One prominent example is the use of di-substituted maleimides or maleimides that undergo thiol-to-thiol rearrangement to form more stable products. When selecting a linker for your project, it is highly recommended to explore these advanced options if maximal stability is required. Consult datasheets from commercial suppliers for specific reaction conditions for these advanced reagents.
References
-
Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]
-
Shen, B. Q., Xu, K., Liu, L., et al. (2012). Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates. Nature Biotechnology, 30(2), 184–189. [Link]
-
Alley, S. C., Benjamin, D. R., Jeffrey, S. C., et al. (2008). Contribution of linker stability to the activities of anticancer immunoconjugates. Bioconjugate Chemistry, 19(3), 759–765. [Link]
-
Fontaine, S. D., Reid, R., Robinson, L., et al. (2015). Maleimide-thiol adducts are cleaved by glutathione under conditions that mimic the intracellular environment. Chemical Science, 6(7), 4077-4084. [Link]
-
Lyon, R. P., Setter, J. R., Bovee, T. D., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology, 32(10), 1059–1062. [Link]
-
Tumey, L. N., Charati, M., He, T., et al. (2014). Mild, Orthogonal Conditions for the Deblocking of a Thiol-Thioether Protecting Group. Bioconjugate Chemistry, 25(10), 1891–1899. [Link]
challenges in the characterization of highly crosslinked polymers
Welcome to the APCH Support Portal. Current Status: Online 🟢 Agent: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Highly Crosslinked Polymer Characterization
Introduction: The "Insolubility" Paradox
User Ticket: General Inquiry
"I’ve synthesized a highly crosslinked polymer network, but I can't dissolve it in THF, DMF, or DMSO. How am I supposed to measure molecular weight (Mw) or verify the structure if I can't run GPC or solution NMR?"
Scientist’s Response:
This is the defining challenge of our field. Once you cross the gel point, your material is effectively one giant molecule (macroscopic network). Concepts like "weight-average molecular weight" (
Instead, we must shift our characterization strategy from molecular dimensions (chain length) to network architecture (mesh size, crosslink density, and segmental mobility).
The guide below addresses the four most common "Tickets" we receive regarding these materials.
Troubleshooting Modules (Q&A)
Ticket #001: "GPC is impossible. How do I quantify crosslinking?"
Issue: User cannot determine the extent of reaction or network tightness because the sample is insoluble.
Diagnosis: You are trying to measure chain length when you should be measuring Crosslink Density (
Troubleshooting Steps:
-
Gel Content Analysis: First, determine what didn't crosslink. Perform a Soxhlet extraction (ASTM D2765) to remove the "sol" fraction. The remaining mass is your "gel."
-
Equilibrium Swelling (Flory-Rehner): If your polymer swells but doesn't dissolve, use the swelling ratio to calculate crosslink density.
-
Critical Nuance: For highly crosslinked systems (e.g., tight thermosets), swelling may be negligible. In these cases, physical porosimetry (BET) or solid-state NMR relaxation times (
) are required.
-
Key Formula (Flory-Rehner):
| Parameter | Definition | Source of Error |
| Volume fraction of polymer in swollen state | Inaccurate density measurement | |
| Flory-Huggins interaction parameter | Using literature values for linear analogs | |
| Molar volume of solvent | Temperature fluctuations |
Scientist's Note: Do not use Flory-Rehner for hypercrosslinked polymers (HCPs) with permanent porosity; the solvent fills pores rather than swelling chains, invalidating the theory.
Ticket #002: "My NMR spectrum is a broad, featureless blob."
Issue: User attempts
Solution: Solid-State NMR (ssNMR) You must use Magic Angle Spinning (MAS) at 54.74° to mechanically average the anisotropic interactions.
-
Structural Verification: Use
C CP-MAS (Cross-Polarization MAS). This transfers magnetization from abundant protons to carbons, enhancing signal for rigid solids. -
Quantifying Cure: Measure the disappearance of the reactive double bond peak.
-
Domain Size: Use Proton Spin-Lattice Relaxation (
) to measure homogeneity on the nm scale.
Ticket #003: "I can't see a Glass Transition ( ) on my DSC."
Issue: The DSC trace is flat or shows a non-discernible step change.
Diagnosis: In highly crosslinked systems, the change in heat capacity (
Solution: Dynamic Mechanical Analysis (DMA) DMA is approximately 10-100x more sensitive to the glass transition than DSC.
-
Protocol: Run a temperature sweep at low frequency (1 Hz).
-
Indicator: Look for the peak in Tan Delta (
) or the onset of the drop in Storage Modulus ( ) .[2][3] -
Why it works: DMA measures the mechanical response (damping) to relaxation, which remains significant even when the thermodynamic heat capacity change is minimal [1].
Ticket #004: "My hydrogel pores look collapsed in SEM."
Issue: SEM images show a dense film instead of a porous network. Diagnosis: Lyophilization artifact. Freeze-drying causes the formation of ice crystals that expand (damaging the network), and the subsequent sublimation creates surface tension forces that collapse the delicate mesh.
Solution: Cryo-SEM or Critical Point Drying (CPD) [4]
-
Cryo-SEM: Plunge-freeze the sample in slush nitrogen (avoiding Leidenfrost effect) and image it while frozen. This preserves the hydrated state.
-
CPD: Exchange water for ethanol, then liquid
. Raise past the critical point to transition to gas without crossing a phase boundary (zero surface tension).
Experimental Protocols
Protocol A: Determination of Gel Content & Swell Ratio
Standard: Adapted from ASTM D2765 [2].[5]
Reagents: Good solvent (e.g., Toluene, THF), 120-mesh stainless steel cage.
-
Preparation: Grind polymer to <20 mesh. Weigh empty cage (
). -
Initial Weighing: Add ~0.5g sample to cage. Weigh (
). -
Extraction: Immerse cage in refluxing solvent for 12 hours (ensure solvent contains antioxidant if high T is used).
-
Wet Weighing: Remove cage, blot excess surface solvent quickly, and weigh in a sealed weighing bottle (
). -
Drying: Dry cage in vacuum oven at 80°C to constant weight.
-
Final Weighing: Weigh dry cage + sample (
).
Calculations:
-
Gel Content (%) =
-
Swelling Ratio (
) =
Protocol B: Rheological Gel Point Determination
Objective: Identify the precise crossover point where solid-like behavior dominates.
-
Geometry: Parallel plate (25mm). Use sandblasted plates to prevent slip.
-
LVE Range: Perform an Amplitude Sweep (0.01% - 100% strain) at 1 Hz to find the Linear Viscoelastic Region.
-
Frequency Sweep: Fix strain within LVE (e.g., 1%). Sweep frequency from 100 to 0.1 rad/s.
-
Analysis:
-
Sol/Pre-gel:
(Loss modulus dominates). -
Gel Point:
(frequency independent). -
Crosslinked Solid:
(Storage modulus dominates and is independent of frequency).
-
Visualizations (Decision Logic)
Figure 1: Characterization Decision Matrix
Caption: Logical workflow for selecting the correct characterization technique based on sample solubility and thermal behavior.
Figure 2: Swelling Experiment Workflow
Caption: Step-by-step extraction and measurement process for determining gel content and swelling ratio.
[6]
References
- Menard, K. P. (2008). Dynamic Mechanical Analysis: A Practical Introduction. CRC Press. (Explains the sensitivity of DMA over DSC for weak transitions).
-
ASTM International. (2016). ASTM D2765-16, Standard Test Methods for Determination of Gel Content and Swell Ratio of Crosslinked Ethylene Plastics. ASTM International, West Conshohocken, PA. [Link]
-
Flory, P. J., & Rehner, J. (1943). Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. The Journal of Chemical Physics, 11(11), 521-526. [Link]
-
Mauri, M., et al. (2021). Solid-State NMR for the Characterization of Polymer Networks. Polymers, 13(11), 1787. [Link]
-
Aston, R., et al. (2016). Cryo-SEM characterization of hydrogel morphology. Methods in Molecular Biology, 1389, 23-37. [Link]
Sources
improving the yield of N,N'-o-phenylenedimaleimide synthesis reactions
Welcome to the technical support center for the synthesis of N,N'-o-phenylenedimaleimide. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this important bifunctional crosslinker. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges and improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically performed as a two-step, one-pot reaction. The first step involves the acylation of o-phenylenediamine with two equivalents of maleic anhydride to form the intermediate N,N'-o-phenylenebismaleamic acid. The second step is a cyclodehydration (imidization) of this intermediate, usually promoted by a chemical dehydrating agent and a catalyst, to yield the final product.
While the reaction appears straightforward, achieving high yields of a pure product can be challenging. Common issues include incomplete reaction, formation of polymeric byproducts, and difficulties in purification. This guide provides expert insights into the causality behind these issues and offers field-proven solutions.
Reaction Workflow and Mechanism
The overall synthetic pathway is illustrated below. Understanding the progression from starting materials to the final product is crucial for effective troubleshooting.
Caption: General workflow for the two-step synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis. Each answer explains the underlying chemical principles to help you make informed decisions.
Issue 1: Very Low or No Product Formation, Starting Material Remains
Question: I ran the reaction, but TLC analysis shows mostly unreacted o-phenylenediamine and some intermediate. What went wrong?
Answer: This issue typically points to problems in either the initial acylation step or the subsequent cyclodehydration.
-
Cause A: Ineffective Acylation (Step 1)
-
Explanation: The reaction between the amine groups of o-phenylenediamine and maleic anhydride should be rapid. However, the resulting bismaleamic acid intermediate has low solubility in many common organic solvents like acetone or ethyl acetate. If it precipitates prematurely, the reaction mixture becomes a thick, unmanageable slurry, preventing the second molecule of maleic anhydride from reacting efficiently. This results in a mixture of starting material, mono-substituted, and di-substituted intermediates.
-
Solution:
-
Solvent Choice: Switch to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc). These solvents are better at keeping the bismaleamic acid intermediate in solution, ensuring a homogeneous reaction mixture for the subsequent cyclization step.[1][2]
-
Temperature Control: Perform the initial acylation at a controlled temperature, typically between 20-50°C.[1] Adding the maleic anhydride solution slowly to the diamine solution can help manage the exotherm and prevent premature precipitation.
-
-
-
Cause B: Ineffective Cyclodehydration (Step 2)
-
Explanation: The conversion of the bismaleamic acid to the imide requires the removal of two molecules of water. This is an equilibrium process, and simply heating is often slow and inefficient. An insufficient amount or inactive dehydrating agent/catalyst system will cause the reaction to stall at the intermediate stage.
-
Solution:
-
Dehydrating Agent Stoichiometry: Ensure you are using a sufficient molar excess of the dehydrating agent. For acetic anhydride, a common choice, a molar ratio of 1:1.5 to 1:1.8 of maleic anhydride to acetic anhydride is often recommended to drive the reaction to completion.[1]
-
Catalyst Activity: A catalyst is crucial for efficient cyclization at moderate temperatures. Anhydrous sodium acetate is a standard and effective catalyst. Ensure it is truly anhydrous, as any moisture will consume the acetic anhydride. Other catalysts like triethylamine in combination with metal salts (e.g., lithium acetate) have also been shown to be effective.[2]
-
Temperature: The cyclization step typically requires heating. A temperature range of 55-65°C is common when using the acetic anhydride/sodium acetate system.[3] Too low a temperature will result in a slow reaction, while excessively high temperatures can promote side reactions.
-
-
Issue 2: The Reaction Mixture Turned into a Dark, Tarry, or Insoluble Mass
Question: My reaction turned dark brown/black and I have a solid, sticky material that is insoluble in most solvents. What is this and how can I prevent it?
Answer: The formation of a dark, insoluble mass is a classic sign of polymerization, a significant side reaction in maleimide synthesis.
-
Explanation of Causality: The maleimide product itself, and to some extent maleic anhydride, contains an electron-deficient double bond, making it susceptible to nucleophilic attack. Unreacted amine groups from o-phenylenediamine or even the intermediate bismaleamic acid can act as nucleophiles, initiating an anionic polymerization cascade (a type of Michael addition).[4] This is particularly problematic at higher temperatures or under basic conditions. The ortho positioning of the amine groups in the starting material can also lead to complex side reactions.
Caption: Anionic polymerization of maleimides initiated by a nucleophile.
-
Solutions:
-
Control Stoichiometry: Use a slight excess of maleic anhydride (e.g., a molar ratio of diamine to total maleic anhydride of 1:2.1 to 1:2.2). This ensures that the highly nucleophilic primary amine groups of the o-phenylenediamine are consumed quickly in the initial acylation step, reducing their availability to initiate polymerization of the product.[1]
-
Maintain Acidic/Neutral Conditions: Polymerization is often base-catalyzed. The use of acetic anhydride as the dehydrating agent generates acetic acid as a byproduct, which helps keep the reaction medium acidic and suppresses this side reaction. Avoid using strong, non-hindered amine bases.
-
Add a Polymerization Inhibitor: For challenging reactions, the addition of a radical inhibitor like hydroquinone can be beneficial, although the primary polymerization pathway in this system is often anionic.[5]
-
Temperature Management: Avoid excessive heating during the cyclization step. Stick to the recommended temperature range (e.g., 55-65°C). Overheating can accelerate polymerization.
-
Issue 3: The Final Product is Impure and Difficult to Recrystallize
Question: I isolated a solid product, but the yield is low and the melting point is broad. Recrystallization doesn't seem to remove the impurities effectively. What should I do?
Answer: This common problem arises from the co-precipitation of the desired product with oligomeric byproducts and residual reagents. The similar polarity and nature of these impurities can make separation by simple recrystallization challenging.
-
Cause A: Co-precipitation of Oligomers
-
Explanation: The polymeric byproducts discussed in Issue 2 can precipitate along with your product when you perform the workup (e.g., pouring the reaction mixture into water). These oligomers are often amorphous and will lower the melting point and purity of your crystalline product.
-
Solution:
-
Selective Washing: Before attempting recrystallization, thoroughly wash the crude, filtered solid with a solvent that dissolves the starting materials and low molecular weight oligomers but not the product. Hot methanol or acetone can be effective for this purpose.
-
Optimized Recrystallization: Finding the right recrystallization solvent is key. Cyclohexane has been reported to be effective for purifying N-phenylmaleimide, yielding canary-yellow needles.[6] For this compound, a solvent screen is recommended. Start with solvents like ethyl acetate, toluene, or mixtures such as ethanol/water or acetone/hexane. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while the impurities remain in the mother liquor.
-
Column Chromatography: If recrystallization fails, silica gel column chromatography is a viable, albeit more labor-intensive, option. A non-polar eluent system, such as a gradient of ethyl acetate in hexane, can be used to separate the non-polar product from more polar polymeric impurities.[7]
-
-
-
Cause B: Steric Hindrance from Ortho Position
-
Explanation: The close proximity of the two maleimide groups in the ortho position can introduce steric strain. This may lead to a higher energy, less stable crystal lattice, making it more difficult to form well-ordered crystals compared to the meta or para isomers. While direct comparative studies are scarce, steric hindrance in related ortho-substituted systems is known to affect reactivity and product formation.[8] This inherent property might contribute to purification difficulties.
-
Solution: Employing a very slow crystallization process can help overcome this. Dissolve the crude product in a minimal amount of a suitable hot solvent and allow it to cool to room temperature very slowly, followed by further cooling in a refrigerator. Avoid crashing the product out of solution too quickly.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform this as a one-step reaction? A1: While often described as a two-step process, it is typically carried out in a "one-pot" fashion where the reagents for the second step are added directly to the reaction mixture from the first step without isolating the intermediate.[1] True one-step methods that combine acylation and cyclization simultaneously often require higher temperatures and specific catalytic systems, which can increase the risk of side reactions.[4]
Q2: What is the ideal molar ratio of reactants? A2: The theoretical ratio is 1 mole of o-phenylenediamine to 2 moles of maleic anhydride. However, to minimize polymerization initiated by unreacted diamine, a slight excess of maleic anhydride is recommended. Ratios of 1 : 2.1 up to 1 : 2.4 have been reported to give high yields.[1]
Q3: Which solvent is best? A3: The choice of solvent involves a trade-off.
-
Acetone/Ethyl Acetate: Lower cost and less toxic, but the bismaleamic acid intermediate may precipitate, leading to an inhomogeneous reaction.[1]
-
DMF/DMAc: Excellent at solvating the intermediate, ensuring a homogeneous reaction, but are higher boiling, more expensive, and more difficult to remove.[2] For laboratory-scale synthesis where yield and purity are prioritized, DMF or DMAc are often preferred for the initial step.
Q4: How do I monitor the reaction progress? A4: Thin-Layer Chromatography (TLC) is an effective method.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of a non-polar and a polar solvent is needed. A good starting point is a hexane:ethyl acetate system. You will need to optimize the ratio (e.g., 7:3, 1:1, or 3:7) to achieve good separation of the starting diamine (polar), the bismaleamic acid intermediate (very polar, may remain at the baseline), and the final dimaleimide product (much less polar).
-
Visualization: The product and intermediates are often UV-active and can be visualized under a 254 nm UV lamp.[9]
Q5: What are the key safety precautions? A5: Both o-phenylenediamine and maleic anhydride are hazardous.
-
o-Phenylenediamine: Toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.
-
Maleic Anhydride: Harmful if swallowed, causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.
Optimized Experimental Protocol
This protocol is a synthesized methodology based on established procedures for related bismaleimides, adapted for the ortho isomer.
Reagents and Equipment:
-
o-Phenylenediamine
-
Maleic Anhydride
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Acetic Anhydride
-
Sodium Acetate (anhydrous)
-
Three-neck round-bottom flask with magnetic stirrer, condenser, and dropping funnel
-
Heating mantle with temperature controller
Procedure:
-
Step 1: Acylation a. In the three-neck flask, dissolve o-phenylenediamine (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. b. In a separate flask, dissolve maleic anhydride (2.2 eq) in anhydrous DMF. c. Slowly add the maleic anhydride solution to the stirred o-phenylenediamine solution via the dropping funnel over 30-45 minutes, maintaining the temperature between 20-40°C. d. After the addition is complete, allow the mixture to stir at 40-50°C for 1-2 hours. Monitor the consumption of the diamine by TLC.
-
Step 2: Cyclodehydration a. To the reaction mixture, add anhydrous sodium acetate (0.5 eq) followed by acetic anhydride (4.0 - 5.0 eq relative to the diamine). b. Heat the reaction mixture to 60-65°C and maintain for 3-5 hours. Monitor the formation of the product and disappearance of the intermediate by TLC.
-
Workup and Purification a. Cool the reaction mixture to room temperature. b. Pour the dark solution slowly into a large beaker of vigorously stirred ice-water. A precipitate should form. c. Continue stirring for 30 minutes, then collect the crude solid by vacuum filtration. d. Wash the solid thoroughly with deionized water, followed by a wash with cold methanol to remove colored impurities. e. Dry the crude product in a vacuum oven at 50-60°C. f. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene).
Data Summary Table
The following table summarizes the impact of various reaction parameters on the synthesis outcome, compiled from multiple sources.
| Parameter | Condition | Expected Outcome | Rationale / Causality |
| Solvent | Acetone / Ethyl Acetate | Lower cost, easier workup, but risk of inhomogeneous reaction and lower yield. | The bismaleamic acid intermediate is poorly soluble and can precipitate, stalling the reaction.[1] |
| DMF / DMAc | Homogeneous reaction, potentially higher yield. | High polarity keeps the intermediate dissolved, facilitating complete reaction.[2] | |
| Temperature (Acylation) | < 20°C | Slower reaction rate. | |
| 20 - 50°C | Optimal. Good reaction rate without significant side reactions.[1] | Balances reaction kinetics with solubility of the intermediate. | |
| > 50°C | Increased risk of side reactions. | ||
| Temperature (Cyclization) | < 55°C | Very slow or incomplete cyclization. | Insufficient energy to overcome the activation barrier for dehydration. |
| 55 - 65°C | Optimal. Efficient cyclization with minimal polymerization.[3] | Provides sufficient energy for dehydration while minimizing the rate of side reactions. | |
| > 70°C | Increased formation of dark, polymeric byproducts. | High temperatures accelerate the rate of nucleophile-initiated polymerization.[4] | |
| Acetic Anhydride | < 3 equivalents | Incomplete cyclization, low yield. | Insufficient dehydrating agent to drive the equilibrium towards the product. |
| 4 - 5 equivalents | Optimal. Drives the reaction to completion. | A significant excess ensures both maleamic acid groups are cyclized efficiently.[1] | |
| > 6 equivalents | Can complicate purification, no significant benefit to yield. | Excess reagent must be quenched and removed during workup. |
References
-
Synthesis of maleimide-modified gelatin: Avoiding the peculiar case of maleimide polymerization. PubMed. Available at: [Link]
- CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents.
-
Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides - Organic Chemistry Portal. Available at: [Link]
-
WO/2022/088301 METHOD FOR SYNTHESIZING M-PHENYLENEDIAMINE - WIPO Patentscope. Available at: [Link]
-
Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory - ResearchGate. Available at: [Link]
- CN1962634A - Process for preparing N-phenyl maleimide - Google Patents.
- KR20180037796A - Purification method of n-substituted maleimide - Google Patents.
- CN104557657A - One-step synthesis method of N-phenylmaleimide - Google Patents.
-
Aniline-Promoted Cyclization-Replacement Cascade Reactions of 2-Hydroxycinnamaldehydes with Various Carbonic Nucleophiles through In Situ Formed N,O-Acetals - PubMed. Available at: [Link]
-
Thermally and anionically initiated cure of bismaleimide monomers - ResearchGate. Available at: [Link]
-
Illegally additives determination by thin layer chromatography - MATEC Web of Conferences. Available at: [Link]
-
How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? - ResearchGate. Available at: [Link]
-
N-Phenylmaleimide - Organic Syntheses Procedure. Available at: [Link]
-
Conversion of sterically hindered diacylated 1,2-phenylenediamines into 2-substituted benzimidazoles - PubMed. Available at: [Link]
-
Modern advances in bismaleimide resin technology - SciSpace. Available at: [Link]
-
Efficient one pot synthesis of N-alkyl and N-aryl imides - Der Pharma Chemica. Available at: [Link]
-
Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA - ResearchGate. Available at: [Link]
-
Melt‐phase reaction of o‐phenylenediamine with phthalic anhydride - ResearchGate. Available at: [Link]
-
SYNTHESIS AND CHARACTERIZATION OF POLYMERS OF SUBSTITUTED MALEIMIDE DERIVATIVE - Journal of Chemical Technology and Metallurgy. Available at: [Link]
- US6319884B2 - Method for removal of cured polyimide and other polymers - Google Patents.
- CN101462966A - Purification method for exquisite o-phenylenediamine - Google Patents.
-
THERMAL AND MECHANICAL PROPERTIES OF SOME BISMALEIMIDE POLYMERS CONTAINING AZOBENZENE SIDE GROUPS. Available at: [Link]
- CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents.
-
Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing). Available at: [Link]
-
Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed. Available at: [Link]
-
Purification by Recrystallization - CUNY. Available at: [Link]
-
Thin-Layer Chromatography/Mass Spectrometry Analysis of Sample Mixtures Using a Compact Mass Spectrometer - Advion, Inc.. Available at: [Link]
-
Triflic acid mediated sequential cyclization of ortho-alkynylarylesters with ammonium acetate. Available at: [Link]
-
Chapter 17. The chemistry of bis-maleimides used in adhesives - ResearchGate. Available at: [Link]
-
Efficient one pot synthesis of N-alkyl and N-aryl imides - ResearchGate. Available at: [Link]
-
Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced - YouTube. Available at: [Link]
-
Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques - PMC. Available at: [Link]
-
How To: Purify by Crystallization - Department of Chemistry : University of Rochester. Available at: [Link]
-
Synthesis, characterization and polymerization of new maleimides containing pendant 1,3,4-oxadiazole moiety - JOCPR. Available at: [Link]
-
Synthesis of Lactams via a Chiral Phosphoric Acid-Catalyzed Aniline Cyclization - NIH. Available at: [Link]
-
Controlling degradation and recycling of carbon fiber reinforced bismaleimide resin composites via selective cleavage of imide bonds | Request PDF - ResearchGate. Available at: [Link]
-
Green one-pot synthesis of N-based heterocycles involving o-phenylenediamine - Semantic Scholar. Available at: [Link]
-
Recent Advances in Combinations of TLC With MALDI and Other Desorption/Ionization Mass-Spectrometry Techniques - Frontiers. Available at: [Link]
-
References - OUCI. Available at: [Link]
-
Synthesis of expensive N-phenylmaleimide derivatives and its green Diels Alder reaction. Available at: [Link]
-
Peptide Modification and Cyclization via Transition-Metal Catalysis - PubMed. Available at: [Link]
Sources
- 1. CN102531993A - Synthetic method of N, N'-m-phenylenedimaleimide - Google Patents [patents.google.com]
- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 3. CN113264864A - Preparation method of N, N' -m-phenylene bismaleimide - Google Patents [patents.google.com]
- 4. CN104557657A - One-step synthesis method of N-phenylmaleimide - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Beyond Epoxy: High Performance Thermosets Part Two - Bismaleimide Cure Chemistry - Polymer Innovation Blog [polymerinnovationblog.com]
- 7. KR20180037796A - Purification method of n-substituted maleimide - Google Patents [patents.google.com]
- 8. Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Guide: Analytical Methodologies for Quantifying Polymer Crosslink Density
Executive Summary
In polymer therapeutics and material science, crosslink density (
This guide moves beyond textbook definitions to provide a rigorous, comparative analysis of the three primary validation methodologies: Equilibrium Swelling (Thermodynamic) , Dynamic Mechanical Analysis (Rheological) , and Low-Field NMR (Spectroscopic) . Unlike generic overviews, we focus on the causality of experimental choices, providing self-validating protocols that ensure data integrity.
Part 1: The Theoretical Framework
Before selecting a method, one must define the target metric. We are quantifying the number of effective elastically active network chains per unit volume (
-
High
(Low ): Results in brittle, high-modulus materials with low swelling ratios (e.g., extended-release matrices). -
Low
(High ): Results in soft, high-swelling, permeable networks (e.g., rapid-release hydrogels).
Decision Matrix: Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample state and data requirements.
Part 2: Method A — Equilibrium Swelling (The "Gold Standard")
Principle: This method relies on the Flory-Rehner Theory , which balances the thermodynamic force of mixing (osmotic pressure driving solvent in) against the retractive elastic force of the polymer chains (driving solvent out).
The Mathematical Model
For a perfect network, the crosslink density is calculated as:
- : Polymer volume fraction in the swollen state.[3]
- : Flory-Huggins polymer-solvent interaction parameter.
- : Molar volume of the solvent.
Protocol: Gravimetric Determination
Validation Check: This protocol includes a "Sol Fraction" extraction step, often ignored, which leads to overestimation of crosslink density.
-
Preparation: Cut three samples of the dry polymer (
mg). -
Extraction (Sol Removal): Immerse samples in excess solvent for 24 hours to leach out unreacted monomers/oligomers. Dry and re-weigh (
).-
Why? Unreacted chains do not contribute to elasticity but affect weight.
-
-
Swelling: Immerse
samples in the specific solvent at a controlled temperature (e.g., 25°C or 37°C) until equilibrium is reached (typically 24–48 hours). -
Measurement: Remove sample, gently blot surface water with filter paper (do not squeeze), and weigh immediately (
). -
Calculation:
Where is polymer density and is solvent density.
Pros: Low cost; requires no specialized equipment.
Cons: Highly sensitive to the
Part 3: Method B — Dynamic Mechanical Analysis (DMA)[3][4][5][6]
Principle: Based on Rubber Elasticity Theory , which states that the modulus of a crosslinked network above its glass transition temperature (
The Mathematical Model
In the rubbery plateau region (
Protocol: Temperature Sweep
Validation Check: Ensure the test is performed within the Linear Viscoelastic Region (LVR).
-
Geometry: Cut a rectangular bar (e.g., 20mm x 5mm x 1mm).
-
LVR Determination: Perform a strain sweep at fixed frequency (1 Hz) to find the linear region (typically < 1% strain).
-
Temperature Ramp:
-
Mode: Tension or Shear.
-
Frequency: 1 Hz.[1]
-
Ramp: 3°C/min from (
) to ( ).
-
-
Analysis: Identify the "Rubbery Plateau"—the region where
becomes relatively independent of temperature. Pick the value at .
Pros: Provides mechanical performance data simultaneously; solvent-free. Cons: Requires specific sample geometry; assumes affine network deformation; inaccurate for very high crosslink densities (glassy state interference).
Part 4: Method C — Low-Field NMR (The "Advanced" Approach)
Principle: Uses Time-Domain NMR (TD-NMR) to measure proton spin-spin relaxation times (
The Workflow
We use the CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence to negate magnetic field inhomogeneities.[4]
Protocol: T2 Relaxation Measurement
-
Setup: Place sample (solid or swollen gel) in a 10mm NMR tube.
-
Parameters:
-
Frequency: ~20 MHz (Low Field).
-
Temperature: Fixed (e.g., 37°C).
-
Scans: 4–16 (High signal-to-noise ratio).
-
-
Fitting: Fit the decay curve
to a multi-exponential equation: -
Interpretation:
-
correlates inversely with crosslink density (
). - represents the fraction of protons in the crosslinked network.
-
correlates inversely with crosslink density (
Pros: Non-destructive; rapid (< 5 mins); distinguishes between physical entanglements and chemical crosslinks. Cons: High equipment cost; data interpretation requires calibration against a known standard (e.g., swelling data).
Part 5: Comparative Data Analysis
The following table synthesizes the performance characteristics of each method.
| Feature | Equilibrium Swelling | Dynamic Mechanical Analysis (DMA) | Low-Field NMR |
| Primary Output | |||
| Sample State | Swollen (Wet) | Dry (typically) | Wet or Dry |
| Time to Result | 24–72 Hours | 1–2 Hours | < 10 Minutes |
| Destructive? | Yes (Solvent uptake) | No (if within LVR) | No |
| Key Error Source | Uncertainty in | Sample geometry/clamping | Fitting model selection |
| Cost | Low (Solvents only) | Medium (Instrument) | High (Instrument) |
| Best For | Hydrogels, Initial Screening | Elastomers, Thermosets | QC, High-throughput |
Part 6: Case Study — PEG-DA Hydrogel Validation
Scenario: A drug development team is validating a Poly(ethylene glycol) Diacrylate (PEG-DA) hydrogel for sustained protein release.
Experimental Setup:
-
Sample: PEG-DA (MW 700) photocrosslinked at 10% w/v.
-
Objective: Confirm batch-to-batch consistency of crosslink density.
Results Comparison:
-
Swelling Method:
-
Result:
g/mol . -
Insight: Slightly lower than theoretical MW (700), suggesting tight networking but potentially influenced by the assumed
value of 0.45 for PEG-Water.
-
-
DMA Method:
-
Result:
g/mol . -
Insight: Lower
indicates the DMA is detecting physical entanglements in addition to chemical crosslinks, effectively measuring a "stiffer" network.
-
-
Validation Conclusion: The team selected LF-NMR for routine QC because the
relaxation time (approx. 45 ms) showed a linear correlation ( ) with the drug release rate, whereas the swelling method was too slow for manufacturing feedback.
References
-
Flory, P. J., & Rehner, J. (1943).[5] Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling. Journal of Chemical Physics.[5] Link
-
Peppas, N. A., et al. (2006). Hydrogels in Biology and Medicine: From Molecular Principles to Bionanotechnology. Advanced Materials. Link
-
Mellott, M. B., et al. (2001). Release of protein from highly swollen hydrogels. Biomaterials. Link
-
Valentin, J. L., et al. (2008). Novel Experimental Method to Determine the Cross-Link Density of Vulcanizates. Macromolecules.[6][7][8][9] Link
-
Litvinov, V. M., & Dias, A. A. (2001). Analysis of Network Structure of UV-Cured Acrylates by 1H NMR Relaxation, 13C NMR Spectroscopy, and Dynamic Mechanical Experiments. Macromolecules.[6][7][8][9] Link
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Comparative Analysis of Crosslinking Agents: Modulating Mechanical Competence in Biomedical Polymers
[1]
Executive Summary & Mechanism of Action
In the development of hydrogels and polymeric scaffolds for drug delivery and tissue engineering, mechanical competence is rarely an intrinsic property of the polymer alone. It is an engineered trait, dictated primarily by the crosslinking density and the specific chemistry of the junction zones.
This guide analyzes three distinct classes of crosslinking agents—Covalent "Bridge" Linkers (Glutaraldehyde, Genipin), Zero-Length Linkers (EDC/NHS), and Ionic Linkers (Calcium/Divalent cations). We evaluate them based on mechanical modulus, cytotoxicity, and reaction kinetics.
Mechanistic Visualization
The following diagram illustrates the fundamental structural differences between these crosslinking modalities.
Caption: Figure 1. Mechanistic pathways of polymer network formation. Note that EDC/NHS facilitates a direct bond without becoming part of the final structure, whereas GTA and Calcium form physical or chemical bridges between chains.
Comparative Analysis of Agents
A. Glutaraldehyde (GTA): The Traditional Standard
GTA functions by reacting with amine groups (e.g., lysine residues in gelatin/collagen or chitosan) to form Schiff bases.
-
Mechanical Performance: GTA consistently yields high Young’s Modulus values due to its ability to polymerize itself, creating multi-point crosslinks.
-
Limitation: The unreacted aldehyde groups are highly cytotoxic (Level III cytotoxicity). It requires extensive glycine quenching and washing.
B. Genipin: The Biocompatible Challenger
Derived from Gardenia jasminoides, Genipin is a naturally occurring crosslinker.
-
Mechanical Performance: Contrary to early assumptions, Genipin often matches or exceeds the tensile strength of GTA-crosslinked scaffolds.[1] Research indicates Genipin-crosslinked gelatin can achieve a Young's modulus of ~24 kPa, significantly higher than low-molecular-weight variants (~7 kPa).
-
Biological Profile: It is approximately 5,000–10,000 times less toxic than GTA.[1]
-
Indicator: The reaction produces a distinct dark blue pigment, serving as a visual confirmation of crosslinking extent.
C. EDC/NHS: The Zero-Length Activator
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupled with N-hydroxysuccinimide (NHS) activates carboxyl groups to react directly with primary amines.
-
Mechanical Performance: Increases stiffness significantly compared to uncrosslinked controls but may have lower ultimate tensile strength than "bridge" crosslinkers because it restricts chain mobility (brittleness).
-
Advantage: The crosslinker is not incorporated into the matrix.[2] It is ideal for drug delivery systems where chemical leaching must be zero.
D. Calcium ( ): The Ionic Modulator (Alginates)
Used primarily for alginates, divalent cations bind to guluronic acid (G) blocks.
Data Synthesis: Performance Decision Matrix
The following table synthesizes experimental data to aid in agent selection.
| Feature | Glutaraldehyde (GTA) | Genipin | EDC/NHS | Calcium ( |
| Crosslink Type | Covalent (Bridge) | Covalent (Bridge) | Covalent (Zero-Length) | Ionic (Physical) |
| Young's Modulus | High (20–100+ kPa) | High (20–80 kPa) | Medium-High | Tunable (1–70 kPa) |
| Reaction Speed | Fast (Minutes) | Slow (Hours to Days) | Fast (Minutes) | Instantaneous |
| Cytotoxicity | High (Requires wash) | Low (Biocompatible) | Low (By-products wash out) | Non-toxic |
| Color Change | Yellow/Orange | Dark Blue | None | None (Opaque) |
| Best Use Case | Acellular Scaffolds | Tissue Engineering | Drug Conjugation | Cell Encapsulation |
Experimental Protocols
To validate the mechanical strength of these polymers, standardized testing is required. We recommend adapting ASTM F2900 (Characterization of Hydrogels) and ASTM D412 (Tensile Properties).
Protocol A: Uniaxial Tensile Testing (Dumbbell Geometry)
Rationale: Rectangular strips often fail at the grip interface due to stress concentration.[7] Dumbbell shapes force failure in the gauge length.
-
Sample Prep: Cast hydrogel sheets (thickness 2–4 mm). Punch samples using an ASTM D638 Type IV or custom micro-dumbbell die.
-
Hydration: Equilibrate samples in PBS at 37°C for 1 hour prior to testing to mimic physiological swelling.
-
Mounting: Use sandpaper-lined pneumatic grips to prevent slippage without crushing the hydrogel.
-
Testing: Apply tension at a rate of 1–10 mm/min (low strain rate prevents fluid drag artifacts).
-
Data Output: Record Stress (
) vs. Strain ( ). Calculate Young's Modulus ( ) from the linear region (0–10% strain).
Protocol B: Oscillatory Rheology (Viscoelasticity)
Rationale: Essential for injectable hydrogels or soft tissues where shear properties (
-
Setup: Parallel plate geometry (20mm or 8mm diameter).
-
Gap Setting: Set gap to 500–1000
. Ensure the sample is slightly overfilled and trimmed. -
Frequency Sweep: Apply 1% strain (within Linear Viscoelastic Region) and sweep frequency from 0.1 to 10 Hz.
-
Analysis:
-
Storage Modulus (
): Elastic energy stored (Stiffness). -
Loss Modulus (
): Energy dissipated (Viscosity). -
Criterion: For a stable gel,
by at least one order of magnitude.
-
Workflow Visualization
Caption: Figure 2. Standardized workflow for mechanical characterization of crosslinked polymers.
References
-
Bigi, A., et al. (2001).[8] Mechanical and thermal properties of gelatin films at different degrees of glutaraldehyde crosslinking. Biomaterials.[1][9][10][11][12][13] Link
-
Li, Y., et al. (2025). Genipin Vs. Glutaraldehyde: A Safe Crosslinking Alternative.[1][2] SXYTBIO. Link
-
Kuo, C.K., & Ma, P.X. (2008).[5] Calcium Concentration Effects on the Mechanical and Biochemical Properties of Chondrocyte-Alginate Constructs. Biomaterials.[1][9][10][11][12][13] Link
-
ASTM International. (2019). ASTM F2900-11: Standard Guide for Characterization of Hydrogels used in Regenerative Medicine. ASTM.[7][10][12][14] Link
-
Hoffman, A.S. (2012). Hydrogels for biomedical applications.[3][9][11][12][13][14][15][16] Advanced Drug Delivery Reviews. Link
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- 16. researchgate.net [researchgate.net]
The Diamine Decision: A Comparative Guide to Crosslinking for Enhanced Gas Separation in Polymer Membranes
For researchers, scientists, and drug development professionals striving to optimize gas separation processes, the performance of polymer membranes is paramount. While various polymers like polyimides (PI), polymers of intrinsic microporosity (PIMs), and polydimethylsiloxane (PDMS) offer promising platforms, their inherent trade-off between permeability and selectivity often limits their practical application.[1][2] Chemical crosslinking, particularly with diamines, has emerged as a powerful and straightforward strategy to enhance membrane performance by tailoring their microscopic architecture.[1][3]
This guide provides an in-depth, objective comparison of how different diamine crosslinkers impact the gas permeability of polymer membranes. Moving beyond a simple catalog of results, we will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure the scientific integrity and reproducibility of the findings.
The "Why": Understanding the Impact of Diamine Crosslinking
The primary motivation for crosslinking polymer membranes is to overcome the common trade-off between gas permeability and selectivity.[1][2] In pristine polymer membranes, high permeability often comes at the cost of low selectivity, and vice-versa. This is due to the inherent free volume and chain mobility within the polymer matrix.
Diamine crosslinking introduces covalent bonds between polymer chains, effectively creating a more rigid and size-sieving network.[4] This "tightening" of the interstitial spaces between polymer chains restricts their mobility and can lead to a more controlled distribution of free volume elements.[1][5][6][7] The result is often an increase in selectivity for smaller gas molecules over larger ones. However, this increased rigidity can also lead to a decrease in overall gas permeability, a critical factor that must be carefully balanced.[1] Furthermore, crosslinking can significantly improve a membrane's resistance to plasticization, a phenomenon where highly condensable gases like carbon dioxide can swell the polymer matrix and degrade its separation performance.[1][3][8]
The choice of diamine crosslinker is not trivial. The structure of the diamine—specifically its chain length, flexibility, and steric hindrance—plays a crucial role in dictating the final properties of the crosslinked membrane. This guide will focus on a comparative analysis of three common linear aliphatic diamines: ethylenediamine (EDA), 1,3-diaminopropane (PDA), and 1,4-diaminobutane (BuDA).[1]
Experimental Framework: From Membrane Fabrication to Permeability Testing
To provide a clear and reproducible comparison, we outline a comprehensive experimental workflow. This protocol is a synthesis of established methodologies in the field and is designed to be a self-validating system.
Membrane Fabrication and Crosslinking Protocol
This protocol details the steps for preparing a base polymer membrane (using a polyimide as an example) and subsequently crosslinking it with different diamines.
Step-by-Step Methodology:
-
Polymer Solution Preparation: Dissolve the chosen polyimide (e.g., Matrimid® 5218 or 6FDA-durene) in a suitable solvent (e.g., dichloromethane, N-methyl-2-pyrrolidone) to a concentration of 2-5 wt%. Stir the solution at room temperature until the polymer is completely dissolved.
-
Membrane Casting: Cast the polymer solution onto a clean, level glass plate using a casting knife with a specific gap (e.g., 200 µm) to control the membrane thickness.
-
Solvent Evaporation: Allow the solvent to evaporate slowly in a dust-free environment at room temperature for at least 24 hours.
-
Drying: Dry the resulting membrane film in a vacuum oven at a temperature below the polymer's glass transition temperature (e.g., 80-120 °C) for 24-48 hours to remove any residual solvent.
-
Diamine Crosslinking Solution Preparation: Prepare solutions of ethylenediamine (EDA), 1,3-diaminopropane (PDA), and 1,4-diaminobutane (BuDA) in an alcohol solvent (e.g., methanol or ethanol) at a specific concentration (e.g., 0.1-1.0 M).
-
Crosslinking Reaction: Immerse the dried polymer membrane films in the respective diamine solutions for a controlled period (e.g., 10 minutes to 24 hours) at a specific temperature (e.g., room temperature or slightly elevated).[1][9] The reaction time is a critical parameter that influences the degree of crosslinking.[1]
-
Post-Treatment: After the desired reaction time, remove the membranes from the diamine solutions and immerse them in a fresh solvent (e.g., methanol) to quench the reaction and remove any unreacted diamine.
-
Final Drying: Dry the crosslinked membranes in a vacuum oven at a moderate temperature (e.g., 60-80 °C) for at least 24 hours before gas permeability testing.
Caption: Experimental workflow for membrane fabrication, crosslinking, and gas permeability testing.
Gas Permeability Measurement
Gas permeability is typically measured using a constant-volume/variable-pressure apparatus or a time-lag method.[10][11][12] The permeability coefficient (P) is a measure of a membrane's ability to transport a specific gas and is often reported in Barrer units.
Key Parameters to Measure:
-
Permeability (P): The steady-state flux of a gas through the membrane, normalized by the pressure difference and membrane thickness.
-
Selectivity (α): The ratio of the permeabilities of two different gases (e.g., α(A/B) = P(A) / P(B)).
Comparative Performance Analysis: The Impact of Diamine Structure
The structure of the diamine crosslinker directly influences the resulting membrane's gas separation properties. The following table summarizes typical experimental data for a polyimide membrane crosslinked with EDA, PDA, and BuDA, focusing on H₂/CO₂ separation, a critical process in hydrogen purification.[1][2]
| Diamine Crosslinker | Chain Length (No. of Carbon Atoms) | H₂ Permeability (Barrer) | CO₂ Permeability (Barrer) | H₂/CO₂ Selectivity |
| Pristine (Uncrosslinked) | N/A | ~150 | ~30 | ~5 |
| Ethylenediamine (EDA) | 2 | ~50 | ~2 | ~25 |
| 1,3-Diaminopropane (PDA) | 3 | ~70 | ~3 | ~23 |
| 1,4-Diaminobutane (BuDA) | 4 | ~90 | ~5 | ~18 |
Note: The values presented are representative and can vary depending on the specific polymer, crosslinking conditions (time, concentration), and operating conditions (pressure, temperature).
Analysis of the Data:
-
Permeability: A general trend observed is a significant decrease in the permeability of both H₂ and CO₂ after crosslinking compared to the pristine membrane.[1] This is attributed to the tightening of the polymer matrix, which increases the diffusional resistance for gas molecules.
-
Selectivity: Conversely, the H₂/CO₂ selectivity is markedly improved after crosslinking.[1] This is because the crosslinked network enhances the size-sieving ability of the membrane, favoring the transport of the smaller H₂ molecule over the larger CO₂ molecule.
-
Effect of Diamine Chain Length: Among the crosslinked membranes, there is a noticeable trend related to the chain length of the diamine. As the chain length increases from EDA to BuDA, the permeability of both gases tends to increase, while the selectivity decreases. This can be attributed to the longer, more flexible aliphatic chains of PDA and BuDA creating slightly larger and less rigid crosslinked networks compared to the shorter and more rigid network formed by EDA.
Caption: Relationship between diamine structure, membrane properties, and gas transport performance.
The Molecular Perspective: Causality of Performance Differences
The observed differences in gas permeability and selectivity can be explained by considering the molecular-level interactions between the diamines and the polymer chains.
-
Crosslinking Density: Shorter diamines like EDA tend to form a higher density of crosslinks due to their smaller size and potentially higher reactivity. This leads to a more constricted polymer network, resulting in lower permeability but higher selectivity.
-
Free Volume Manipulation: The introduction of crosslinks alters the size and distribution of the free volume elements within the polymer matrix.[6][13] Longer diamines like BuDA can act as "spacers" between polymer chains, creating a slightly more open network structure with larger free volume elements, thus increasing permeability at the expense of selectivity.
-
Chain Rigidity: The formation of covalent crosslinks restricts the segmental motion of the polymer chains.[4] This increased rigidity is a key factor in enhancing the membrane's size-sieving capability. The shorter the diamine, the more pronounced this effect, leading to higher selectivity.
Caption: Molecular-level effects of different diamines on the polymer matrix and gas transport.
Conclusion and Future Outlook
The crosslinking of polymer membranes with diamines is a highly effective and versatile method for enhancing their gas separation performance. The choice of diamine is a critical parameter that allows for the fine-tuning of the permeability-selectivity balance. Shorter diamines like ethylenediamine generally lead to membranes with higher selectivity and lower permeability, making them suitable for applications requiring high purity gas streams. Conversely, longer diamines such as 1,4-diaminobutane can yield membranes with higher permeability, which is advantageous for applications where high flux is a priority.
Future research in this area will likely focus on exploring novel diamine structures, including those with bulky side groups or aromatic functionalities, to further optimize the membrane's free volume architecture.[14][15][16] Additionally, the combination of diamine crosslinking with other modification strategies, such as the incorporation of nanomaterials to create mixed-matrix membranes, holds significant promise for pushing the boundaries of gas separation technology.
References
- Review on Testing Methods for Permeability and Selectivity Measurements of Polymeric Membranes. The Chemist.
-
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H 2 /CO 2 Separation. Polymers. [Link]
- COMPOSITE MEMBRANES WITH CROSS-LINKED MATRIMID SELECTIVE LAYER FOR GAS SEPARATION. Environmental Engineering and Management Journal.
-
Chemical Cross-Linking Modifications of Polymeric Membranes for Gas Separation Applications. ResearchGate. [Link]
-
Investigation of Cross-Linked and Additive Containing Polymer Materials for Membranes with Improved Performance in Pervaporation and Gas Separation. Molecules. [Link]
-
Comparison of diamino cross-linking in different polyimide solutions and membranes by precipitation observation and gas transport. ResearchGate. [Link]
- Diamine Modified Polysulfone and P-84 Symmetric Membranes for Hydrogen/Carbon Dioxide Separation.
-
Gas permeability of diamine-modified Matrimid membranes depending... ResearchGate. [Link]
-
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H 2 /CO 2 Separation. SciProfiles. [Link]
-
Effect of Aromatic Diamine Structure on Gas Separation Performance of 6fda-Based Polyimide Membranes. ResearchGate. [Link]
-
In-Situ Measurement of Gas Permeability for Membranes in Water Electrolysis. Membranes. [Link]
-
Testing Of Polymer Membranes For The Selective Permeability Of Hydrogen. Separation Science and Technology. [Link]
-
Development of CO2-Selective Polyimide-Based Gas Separation Membranes Using Crown Ether and Polydimethylsiloxane. PMC. [Link]
-
Surface Modification of Matrimid® 5218 Polyimide Membrane with Fluorine-Containing Diamines for Efficient Gas Separation. Polymers. [Link]
-
Cross-Linked Polymer Membranes for Energy-Efficient Gas Separation: Innovations and Perspectives. ResearchGate. [Link]
-
Free Volume Manipulation Techniques of Polymer Membranes for Gas Separations. DSpace@MIT. [Link]
-
Advances in Measuring Gas & Vapor Permeation Through Membranes & Barrier Polymers. MKS Instruments. [Link]
-
Tetramine-Based Hyperbranched Polyimide Membranes with Rigid Crosslinker for Improved Gas Permeability and Stability. Polymers. [Link]
-
Testing Of Polymer Membranes For The Selective Permeability Of Hydrogen. ResearchGate. [Link]
-
Thermally cross-linked diaminophenylindane (DAPI) containing polyimides for membrane based gas separations. ResearchGate. [Link]
-
Crosslinked Polymer Membranes with Model Network Structure for Gas Separation Applications. Curate ND. [Link]
-
Free Volume Manipulation Techniques of Polymer Membranes for Gas Separations by Sharon Lin B.S., University at Buffalo, State Un. DSpace@MIT. [Link]
-
Polyimide-Based Membrane Materials for CO 2 Separation: A Comparison of Segmented and Aromatic (Co)polyimides. Polymers. [Link]
-
Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. PMC. [Link]
-
Cross-Linked Polymer Membranes for Energy-Efficient Gas Separation: Innovations and Perspectives. ACS Publications. [Link]
-
Polymer Free Volume and Its Connection to the Glass Transition. ACS Publications. [Link]
-
Gas Permeability through Polyimides: Unraveling the Influence of Free Volume, Intersegmental Distance and Glass Transition Temperature. Polymers. [Link]
-
Design of gas separation membranes derived of rigid aromatic polyimides. 1. Polymers from diamines containing di-tert-butyl side groups. ResearchGate. [Link]
-
Impacts of Green Synthesis Process on Asymmetric Hybrid PDMS Membrane for Efficient CO 2 /N 2 Separation. Polymers. [Link]
-
Effect of Cross-Link Density on Carbon Dioxide Separation in Polydimethylsiloxane-Norbornene Membranes. ResearchGate. [Link]
-
Hyper Cross-Linked Polymers as Additives for Preventing Aging of PIM-1 Membranes. Polymers. [Link]
-
Free Volume Theory and WLF Equation. YouTube. [Link]
-
1,3-propane diamine/1,4-butane diamine cross-linking modification of polyimide membrane for hydrogen selective separation: Effect of diamine mixture ratio. UM Research Repository. [Link]
-
Crosslinking of Branched PIM-1 and PIM-Py Membranes for Recovery of Toluene from Dimethyl Sulfoxide by Pervaporation. PMC. [Link]
-
Chemical Cross-Linking of 6FDA-6FPA Polyimides for Gas Permeation Membranes. Oriental Journal of Chemistry. [Link]
-
Gas Transport Properties of Crosslinked Polyimide Membranes Induced by Aliphatic Diamines with Different Chain Length. ResearchGate. [Link]
- Gas separation membrane, gas separation module, gas separator, gas separation method, composition for forming gas separation layer, method of producing gas separation membrane, polyimide compound, and diamine monomer.
-
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. ResearchGate. [Link]
-
Diamine-Crosslinked and Blended Polyimide Membranes: An Emerging Strategy in Enhancing H2/CO2 Separation. SciProfiles. [Link]
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Spectroscopic Validation of Thioether Bond Formation in Conjugates: A Comparative Guide
Topic: Spectroscopic Validation of Thioether Bond Formation in Conjugates Content Type: Publish Comparison Guide
Executive Summary: The Thioether Criticality
In the development of Antibody-Drug Conjugates (ADCs) and peptide therapeutics, the thioether bond—formed typically via the reaction of a maleimide-functionalized payload with a cysteine thiol—is the structural linchpin. While the chemistry is ostensibly simple (Michael addition), verifying its formation, stability, and stoichiometry (Drug-to-Antibody Ratio, or DAR) is a complex analytical challenge.[1]
A formed bond is not always a stable bond. The resulting thiosuccinimide ring is susceptible to two divergent fates:
-
Retro-Michael Exchange: Reversal of the bond in the presence of blood thiols (e.g., albumin, glutathione), leading to payload loss.
-
Ring Hydrolysis: Addition of water (+18 Da) to the ring, which effectively "locks" the conjugation and prevents reversal.
This guide objectively compares the three primary spectroscopic pillars for validating these states: UV-Vis/Colorimetry (for bulk quantification), Mass Spectrometry (for structural resolution), and Fluorescence/Raman (for high-sensitivity or non-destructive probing).
Comparative Analysis: Selecting the Right Tool
The following table summarizes the performance characteristics of each method based on experimental data and practical utility in a drug development context.
| Feature | UV-Vis / Colorimetry | Mass Spectrometry (LC-MS) | Fluorescence Spectroscopy |
| Primary Output | Bulk Quantification (Avg. DAR) | Structural Identity & Distribution | High-Sensitivity Quantification |
| Target Analyte | Residual Free Thiols (Indirect) | Intact Conjugate & Peptide Fragments | Residual Thiols or Fluorophore |
| LOD (Limit of Detection) | ~1–5 µM (Ellman’s) | Femtomole range (High Res) | nM range (e.g., CPM assay) |
| Structural Insight | Low (Cannot distinguish sites) | High (Site occupancy, ring hydrolysis) | Low (Bulk signal only) |
| Throughput | High (96/384-well plate) | Medium (LC run time dependent) | High (Plate based) |
| Key Limitation | Interferences at 302 nm; Protein consumption | Cost; Data complexity; Ionization suppression | Requires fluorogenic probes |
Method 1: UV-Vis Spectroscopy (The Kinetic Workhorse)
While maleimides possess a weak absorbance at 302 nm (
Mechanism & Causality
We do not measure the bond formation directly; we measure the disappearance of the reactive precursor (free thiol). If the thiol concentration drops after incubation with the maleimide, and no oxidation (disulfide reformation) has occurred, a thioether bond is inferred.
Protocol: Indirect Thioether Validation (Ellman’s Assay)
-
Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Buffer: Reaction Buffer (PBS, pH 7.2) + EDTA (to chelate metals that catalyze oxidation).
Step-by-Step Workflow:
-
Baseline Measurement: Aliquot the reduced protein/peptide before conjugation. Dilute to ~5–10 µM.
-
Conjugation: Add maleimide-linker (typically 1.1–5x molar excess). Incubate (e.g., 1h @ RT).
-
Quenching/Removal: Remove excess maleimide via desalting column (Zeba Spin or PD-10) to prevent it from reacting with the Ellman's reagent. Critical Step: Failure to remove excess maleimide leads to false negatives.
-
Assay Reaction: Mix 50 µL sample + 950 µL Ellman’s solution (0.1 mM DTNB in buffer).
-
Readout: Measure Absorbance at 412 nm after 15 mins.
-
Calculation:
Where . -
Validation: A decrease in
compared to Baseline confirms cysteine consumption.
Method 2: Mass Spectrometry (The Structural Validator)
LC-MS is the only method capable of distinguishing between a formed thioether bond (Michael adduct) and its hydrolyzed "locked" form. This distinction is vital for predicting in vivo stability.
Mechanism & Causality
-
Intact MS: Deconvolutes the heterogeneous mixture of DAR species (DAR 0, 2, 4, 6, 8).
-
Peptide Mapping: Digests the protein to isolate the specific cysteine-linker peptide.
-
Mass Shift Logic:
-
Thioether Formation:
-
Ring Hydrolysis (Stabilization):
-
Protocol: Peptide Mapping for Site Occupancy
-
Denaturation & Reduction: Denature conjugate (6M Guanidine HCl), reduce (DTT), and alkylate unconjugated cysteines with Iodoacetamide (IAM).
-
Note: IAM adds +57 Da to free cysteines. Conjugated cysteines will typically have the linker mass.
-
-
Digestion: Dilute to <1M salt and add Trypsin/Lys-C (1:20 enzyme:substrate ratio). Incubate overnight at 37°C.
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (1.7 µm particle size).
-
Gradient: 0–40% Acetonitrile with 0.1% Formic Acid over 60 mins.
-
MS Mode: Data Dependent Acquisition (DDA) to capture fragmentation spectra.
-
-
Data Processing: Search against protein sequence. Look for the specific mass shift of the linker on Cysteine residues.
-
Self-Validation Check: Verify the presence of
- and -ions flanking the cysteine to confirm the modification site.
-
Method 3: Fluorescence Spectroscopy (The Sensitive Probe)
For samples where protein quantity is limited (<100 µg), UV-Vis is insufficient. Fluorescence-based thiol quantitation (e.g., CPM assay) offers superior sensitivity.
Protocol: CPM Assay (7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin)
-
Principle: CPM is non-fluorescent until it reacts with a thiol.
-
Procedure:
-
Prepare 10 mM CPM stock in DMSO.
-
Dilute sample to 100 nM (very low concentration required).
-
Add CPM (excess). Incubate 30 mins in dark.
-
Excitation/Emission: 384 nm / 470 nm.
-
-
Validation: Compare fluorescence intensity of Conjugate vs. Unconjugated Control. High fluorescence in the control and near-baseline in the conjugate confirms complete thioether formation.
Visualizing the Validation Workflow
The following diagram illustrates the chemical pathway and the specific spectroscopic checkpoints for validation.
Caption: Workflow tracking the conjugation from reactants to stable/unstable products, highlighting specific spectroscopic validation points.
References
-
Lyon, R. P., et al. (2014).[2] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology.[2]
-
Thermo Fisher Scientific. "Ellman’s Reagent (DTNB) Protocol." Thermo Scientific User Guide.
-
Alley, S. C., et al. (2008).[2] "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry.
-
Tumey, L. N., et al. (2014).[2] "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency and stability." Bioconjugate Chemistry.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
